Antitumor agent-115
Description
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C19H38ClNO2 |
|---|---|
Poids moléculaire |
348.0 g/mol |
Nom IUPAC |
dodecyl 1,1-dimethylpyrrolidin-1-ium-2-carboxylate chloride |
InChI |
InChI=1S/C19H38NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-22-19(21)18-15-14-16-20(18,2)3;/h18H,4-17H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
KOBYJIXCCWANMH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1CCC[N+]1(C)C.[Cl-] |
Origine du produit |
United States |
Foundational & Exploratory
Antitumor agent-115 (SS-12): A Stachydrine Derivative
An in-depth analysis of "Antitumor agent-115" reveals that this designation is not unique to a single compound but is used for at least three distinct therapeutic agents, each with a unique mechanism of action. This guide provides a detailed technical overview of the core mechanisms for each of these agents: a small molecule stachydrine (B192444) derivative for breast cancer, an MDM2-p53 inhibitor, and an engineered cell therapy.
This compound, also known as SS-12, is a derivative of stachydrine investigated for its potential in treating breast cancer. Preclinical studies have focused on its effects on the 4T1 mouse breast cancer cell line.[1]
Core Mechanism of Action
The primary mechanism of this compound (SS-12) involves the induction of apoptosis through the mitochondrial pathway, cell cycle arrest, and inhibition of cell migration and invasion.[1] The agent triggers a cascade of intracellular events that lead to programmed cell death and a reduction in the metastatic potential of cancer cells.
Key mechanistic actions include:
-
Induction of Apoptosis: The agent reduces the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway. This leads to the activation of downstream effector caspases.[1]
-
Modulation of Apoptotic Proteins: It upregulates the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[1]
-
Cell Cycle Arrest: The agent causes an arrest of cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation.[1]
-
Inhibition of Metastasis: It has been shown to inhibit the migration and invasion of 4T1 breast cancer cells.[1]
Signaling Pathway
The mechanism of this compound (SS-12) centers on the intrinsic (mitochondrial) pathway of apoptosis.
Data Presentation
| Parameter | Cell Line | Concentration/Dose | Result |
| In Vitro Activity | |||
| IC50 (Viability) | 4T1 | 8-25 µM | Inhibition of cell proliferation[1] |
| IC50 (General) | 4T1 | 0.34-24.14 µM | Anti-tumor activity[1] |
| Apoptosis Induction | 4T1 | 1.25 µM | Increased apoptosis rates[1] |
| Cell Cycle Arrest | 4T1 | 1.25, 10, 40 µM (24h) | Arrest at G0/G1 phase[1] |
| Migration & Invasion | 4T1 | 15, 30, 60 µM (24h) | Inhibition of migration and invasion[1] |
| In Vivo Activity | |||
| Anti-tumor Effects | Breast Cancer Model Mice | 0.2 mmol/kg (Oral) | Anti-tumor effects and improved spleen morphology[1] |
| Bioavailability | Rats | 10 mg stachydrine/kg equiv. (Oral) | Cmax: 6.10 µg/mL; AUC0-t: 14.75 h·µg/mL[1] |
Experimental Protocols
-
Cell Viability Assay: The anti-proliferative activity of this compound (SS-12) on the 4T1 cell line was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells would be seeded in 96-well plates, treated with varying concentrations of the agent for a specified period (e.g., 24-72 hours), and cell viability would be measured spectrophotometrically.
-
Apoptosis Assay: Apoptosis induction is typically measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining. 4T1 cells would be treated with the agent (e.g., at 1.25, 10, and 40 µM for 24 hours), stained, and analyzed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: To determine the effect on the cell cycle, treated 4T1 cells would be fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
-
Western Blot Analysis: To assess the expression of apoptosis-related proteins, lysates from treated and untreated cells would be prepared. Proteins (e.g., Bcl-2, Bax, cleaved caspase-3) would be separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies for detection.[2]
APG-115 (Alrizomadlin): An MDM2-p53 Inhibitor
APG-115, also known as Alrizomadlin (B605068), is a potent, orally administered, selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[3][4][5] It is under clinical investigation for various solid tumors and hematologic malignancies, particularly those with wild-type TP53.[5]
Core Mechanism of Action
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many tumors with wild-type p53, its function is suppressed by its negative regulator, MDM2, which binds to p53 and targets it for degradation. APG-115 is designed to disrupt this interaction.[6]
By binding to MDM2 with high affinity, APG-115 blocks the MDM2-p53 interaction.[5][7] This liberates p53 from negative regulation, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates its target genes, resulting in:
-
Cell Cycle Arrest: Primarily through the induction of p21 (CDKN1A).
-
Apoptosis: Through the induction of pro-apoptotic proteins like PUMA and BAX.[7]
-
Ferroptosis: In certain contexts, such as STK11-mutant non-small cell lung cancer (NSCLC), APG-115 has been shown to induce ferroptosis, a form of iron-dependent programmed cell death.[8]
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel small molecule inhibitor of MDM2-p53 (APG-115) enhances radiosensitivity of gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascentage Pharma's MDM2-p53 Inhibitor Alrizomadlin (APG-115) Granted Rare Pediatric Disease Designation by the US FDA for the Treatment of Neuroblastoma [prnewswire.com]
- 4. Alrizomadlin(APG-115) Granted RPD by the US FDA in Neuroblastoma - [ascentage.com]
- 5. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer [prnewswire.com]
Antitumor agent-115 chemical structure and properties
An In-depth Technical Guide on Antitumor Agent-115
Disclaimer: The term "this compound" is associated with at least two distinct compounds in scientific literature and commercial databases: Alrizomadlin (B605068) (APG-115) , a clinical-stage MDM2 inhibitor, and a stachydrine (B192444) derivative referred to as This compound (SS-12) . This guide provides a comprehensive overview of both compounds to address this ambiguity.
Part 1: Alrizomadlin (APG-115)
Alrizomadlin (also known as APG-115 or AA-115) is an orally active, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction. It is currently under clinical investigation for the treatment of various solid tumors and hematological malignancies.[1][2][3]
Chemical Structure and Properties
Alrizomadlin is a complex small molecule with the following properties:
| Property | Value |
| IUPAC Name | 4-(((3'R,4'S,5'R)-6''-chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-yl)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid |
| CAS Number | 1818393-16-6 |
| Molecular Formula | C₃₄H₃₈Cl₂FN₃O₄ |
| Molecular Weight | 642.59 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and Ethanol (B145695) |
Mechanism of Action: The p53-MDM2 Signaling Pathway
Alrizomadlin's primary mechanism of action is the disruption of the interaction between p53, a critical tumor suppressor protein, and its negative regulator, MDM2. In many cancers with wild-type TP53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. This inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate.
Alrizomadlin binds to the p53-binding pocket of MDM2, preventing it from interacting with p53.[4] This leads to the stabilization and accumulation of p53 in the nucleus, where it can act as a transcription factor to activate downstream target genes. These genes, including p21 (CDKN1A), PUMA, and BAX, play crucial roles in inducing cell cycle arrest and apoptosis.[4][5]
Quantitative Data
In Vitro Activity:
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (MDM2 binding) | - | 3.8 nM | [2][4] |
| Kᵢ (MDM2 binding) | - | < 1 nM | [4] |
| IC₅₀ (Cell Proliferation) | AGS (gastric cancer) | 18.9 ± 15.6 nM | [4] |
| IC₅₀ (Cell Proliferation) | MKN45 (gastric cancer) | 103.5 ± 18.3 nM | [4] |
Clinical Pharmacokinetics (Phase I):
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 150 mg (once daily, every other day) | [1][2] |
| Recommended Phase II Dose (RP2D) | 100 mg (once daily, every other day) | [1][2] |
Experimental Protocols
1.4.1 In Vitro Cell Viability Assay (MTT/XTT Assay)
This protocol outlines a general procedure for assessing the effect of Alrizomadlin on cancer cell proliferation.
Methodology:
-
Cell Seeding: Plate cells (e.g., AGS, MKN45) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Alrizomadlin in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[4]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance values against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
1.4.2 Western Blot Analysis for p53 Pathway Activation
This protocol is for detecting the upregulation of p53 and its target proteins following Alrizomadlin treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with Alrizomadlin (e.g., 0.2 µM for 72 hours) and a vehicle control.[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Part 2: this compound (SS-12)
This compound (SS-12) is a derivative of stachydrine, a naturally occurring alkaloid. It has demonstrated antitumor activity, particularly in breast cancer models.
Chemical Structure and Properties
| Property | Value |
| CAS Number | 2759277-20-6 |
| Molecular Formula | C₁₉H₃₈ClNO₂ |
| Synonym | SS-12 |
Note: The exact chemical structure of SS-12 is not publicly available in the search results, but it is described as a stachydrine derivative.
Mechanism of Action: Mitochondrial Apoptosis and Cell Cycle Arrest
This compound (SS-12) exerts its anticancer effects through the induction of apoptosis via the mitochondrial pathway and by causing cell cycle arrest at the G0/G1 phase in breast cancer cells.[6]
The mitochondrial apoptosis pathway is initiated by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This leads to a reduction in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, such as caspase-3, which execute apoptosis.
Quantitative Data
In Vitro Activity:
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell Viability) | 4T1 (mouse breast cancer) | 8-25 µmol/L | [6] |
| IC₅₀ | 4T1 (mouse breast cancer) | 0.34-24.14 µM | [6] |
In Vivo Pharmacokinetics (in rats):
| Parameter | Value | Reference |
| Cₘₐₓ | 6.10 µg/mL | [6] |
| AUC₀₋ₜ | 14.75 h·µg/mL | [6] |
Experimental Protocols
2.4.1 Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound (SS-12) using flow cytometry.
Methodology:
-
Cell Treatment: Treat 4T1 cells with various concentrations of SS-12 (e.g., 1.25 µM, 10 µM, 40 µM) for 24 hours.[6]
-
Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
2.4.2 Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound (SS-12) on the cell cycle distribution.
Methodology:
-
Cell Treatment: Treat 4T1 cells with SS-12 for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is expected.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preclinical Data for APG-115 (Alrizomadlin)
Identity of "Antitumor agent-115"
The designation "this compound" is not unique to a single compound and can refer to several distinct investigational drugs in preclinical or clinical development. This guide will focus on the most extensively documented of these, APG-115 (Alrizomadlin) , a novel, orally active small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2).
Other agents identified with the "115" designation include:
-
This compound (SS-12): A stachydrine (B192444) derivative with anti-breast cancer properties.[1]
-
S115: A heteroaromatic thiosemicarbazone compound with broad anti-cancer activity.[2]
-
ZZW-115: An inhibitor of Nuclear Protein 1 (NUPR1) that induces cancer cell death.[3][4]
-
OBX-115: An engineered tumor-infiltrating lymphocyte (TIL) cell therapy.[5]
This document will proceed with a detailed overview of the preclinical data for APG-115.
APG-115 is a potent and selective antagonist of the MDM2-p53 protein-protein interaction. By binding to MDM2, it prevents the degradation of the tumor suppressor protein p53, leading to p53 accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis in tumor cells with wild-type TP53.[6][7]
Data Presentation
In Vitro Efficacy:
| Cell Line | Cancer Type | IC50 | Effect | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Not Specified | Potent inhibition of proliferation, induction of apoptosis and G0/G1 cell cycle arrest | [8][9] |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Not Specified | Potent inhibition of proliferation, induction of apoptosis and G0/G1 cell cycle arrest | [9] |
| OCI-AML-3 | Acute Myeloid Leukemia (AML) | Not Specified | Potent inhibition of proliferation, induction of apoptosis and G0/G1 cell cycle arrest | [9] |
| RS4;11 | Acute Leukemia | 38 nM | Potent cell growth inhibition | [10] |
| LNCaP | Prostate Cancer | 18 nM | Potent cell growth inhibition | [10] |
| HCT116 | Colon Cancer | 104 nM | Potent cell growth inhibition | [10] |
| STK11-mutant NSCLC cells | Non-Small Cell Lung Cancer | Not Specified | High sensitivity, induction of ferroptosis | [11] |
| MOLP-8, H929, MM1S | Multiple Myeloma | Not Specified | Synergistic antiproliferative activity with pomalidomide | [12] |
In Vivo Efficacy:
| Model | Cancer Type | Dosing | Effect | Reference |
| MOLM-13 Xenograft | Acute Myeloid Leukemia (AML) | 50 mg/kg, PO, QD | Significantly reduced tumor burden and prolonged survival | [8][9] |
| Patient-Derived Xenograft (PDX) | STK11-mutant NSCLC | Not Specified | Potent single-agent antitumor activity, 66% response rate | [11] |
| SJSA-1 Xenograft | Osteosarcoma | 100 mg/kg | 87% tumor regression | [10] |
| Syngeneic Tumor Models | Various | Not Specified | Enhanced antitumor activity when combined with anti-PD-1 therapy | [13] |
| Multiple Myeloma Xenograft | Multiple Myeloma | Not Specified | Enhanced tumor growth inhibition in combination with pomalidomide | [12] |
Experimental Protocols
Cell Viability Assay:
AML cells were seeded at a density of 8,000 cells per well in an opaque 96-well plate. The cells were then incubated with increasing concentrations of APG-115 or a vehicle (DMSO) for 72 hours. Cell viability was measured using the Promega® CellTiter-Glo® 3D Cell Viability Assay.[9]
Western Blot Analysis:
MOLM-13 cells were treated with various concentrations of APG-115 for 4 hours. Total protein was extracted, and the levels of MDM2, p53, p21, and β-actin (as a loading control) were determined by Western blot analysis.[9]
In Vivo Xenograft Studies:
For the MOLM-13 AML model, mice were implanted with the cancer cells. Three days post-implantation, the mice were treated with either APG-115 (50 mg/kg, orally, once daily), a vehicle control, or in combination with other agents for a specified duration (e.g., 7 days). Tumor burden was assessed by measuring the percentage of human CD45+ cells in the bone marrow and spleen via flow cytometry. Survival was also monitored over time.[8][9]
For the SJSA-1 osteosarcoma model, nude mice with established tumors were treated daily with APG-115 at specified doses. Tumor volume was measured regularly to assess tumor growth inhibition and regression.[10]
Flow Cytometry for Cell Cycle and Apoptosis:
Cancer cells were treated with APG-115 for a designated time. For cell cycle analysis, cells were stained with propidium (B1200493) iodide (PI) to determine the proportion of cells in the G0/G1, S, and G2/M phases. For apoptosis analysis, cells were stained with Annexin V and PI to quantify the percentage of apoptotic cells.[8][9]
Mandatory Visualization
Caption: Mechanism of action of APG-115.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the anticancer effects of S115, a novel heteroaromatic thiosemicarbazone compound, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of induced resistance to the antitumoral agent ZZW-115 in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. obsidiantx.com [obsidiantx.com]
- 6. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ascentage Pharma Announces Clinical Trial Collaboration Agreement with MSD to Evaluate APG-115 in Combination With KEYTRUDA® (pembrolizumab) in Advanced Solid Tumors - [ascentage.com]
- 8. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer [prnewswire.com]
- 12. ashpublications.org [ashpublications.org]
- 13. MDM2 inhibitor APG-115 synergizes with PD-1 blockade through enhancing antitumor immunity in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
APG-115 (Alrizomadlin): A Potent MDM2-p53 Inhibitor
An In-Depth Technical Guide on the In Vitro Anticancer Activity of Antitumor Agent-115
Introduction
The designation "this compound" has been applied to several distinct investigational compounds in preclinical and clinical development. This guide provides a detailed overview of the in vitro anticancer activities of the most prominently documented of these agents, APG-115 (Alrizomadlin), a novel MDM2 inhibitor. Additionally, this document will summarize the available data for other compounds referred to as "agent-115" to provide a comprehensive landscape for researchers, scientists, and drug development professionals.
APG-115, also known as Alrizomadlin, is an orally active, small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2)-p53 interaction.[1] By blocking this interaction, APG-115 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest, apoptosis, and potent antitumor activity in cancer cells with wild-type TP53.[2][3]
Quantitative In Vitro Activity of APG-115
The in vitro efficacy of APG-115 has been evaluated across a range of cancer cell lines, demonstrating potent antiproliferative and pro-apoptotic effects.
Table 1: IC50 Values of APG-115 in Various Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Wild-type | 26.8 (± 4.9) | [4] |
| MV-4-11 | Acute Myeloid Leukemia | Wild-type | 165.9 (± 42.4) | [4] |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-type | 315.6 (± 97) | [4] |
| HL-60 | Acute Myeloid Leukemia | Null | > 10,000 | [4][5] |
| SKM-1 | Acute Myeloid Leukemia | Mutant | > 10,000 | [4][5] |
| AGS | Gastric Adenocarcinoma | Wild-type | 18.9 (± 15.6) | [1] |
| MKN45 | Gastric Adenocarcinoma | Wild-type | 103.5 (± 18.3) | [1] |
Table 2: Apoptosis Induction by APG-115 in MOLM-13 Cells
| APG-115 Concentration (µM) | Percentage of Apoptotic Cells (%) after 48h | Reference |
| 0.04 | ~31 | [4] |
| 0.11 | 55.1 | [4] |
| 0.33 | 80.2 | [4] |
| 1 | 96.8 | [4] |
Table 3: Cell Cycle Arrest Induced by APG-115 in TP53 Wild-Type AML Cell Lines
| Cell Line | Treatment | Effect | Reference |
| MOLM-13, MV-4-11, OCI-AML-3 | Increasing concentrations of APG-115 for 48h | G0/G1 phase arrest and reduction of cells in S phase | [4] |
| TPC-1, KTC-1 | 0.3 µM, 1 µM, 3 µM, 10 µM for 24h | G2/M phase arrest and decrease in S-phase | [1] |
| AGS, MKN45 | 0.02 µM, 0.2 µM for 48h | G0/G1 phase arrest | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with an anticancer agent using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment : Serial dilutions of the test agent are prepared in complete medium. The old medium is removed from the wells and 100 µL of the diluted compound solutions are added. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only) are included.
-
Incubation : The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition : After incubation, MTT solution is added to each well and the plate is incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization : The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry)
This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment : Cells are treated with the test compound at various concentrations for a specified duration.
-
Cell Harvesting : Cells are harvested and washed with cold PBS.
-
Staining : Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry)
This protocol details the analysis of cell cycle distribution using PI staining.
-
Cell Treatment and Harvesting : Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation : Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining : Fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis : The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Signaling Pathways and Experimental Workflow
APG-115 Mechanism of Action: The p53 Signaling Pathway
APG-115 functions by disrupting the interaction between MDM2 and p53. In unstressed cells, MDM2 targets p53 for proteasomal degradation. By inhibiting MDM2, APG-115 leads to the accumulation and activation of p53, which in turn transcriptionally activates target genes like p21, leading to cell cycle arrest and apoptosis.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDM2 inhibitor APG-115 synergizes with ABT-199 to induce cell apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling Antitumor Agent-115: A Tale of Two Molecules
A comprehensive review of scientific literature reveals that the designation "Antitumor agent-115" and its synonym "SS-12" are associated with two distinct chemical entities, each demonstrating promising anti-cancer properties through different mechanisms of action. This technical guide provides an in-depth analysis of both compounds, summarizing their biological activities, experimental protocols, and underlying signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.
Compound 1: A Stachydrine (B192444) Derivative for Breast Cancer
One of the compounds identified as this compound (SS-12) is a synthetic derivative of stachydrine, a naturally occurring alkaloid. This compound has been specifically investigated for its efficacy against breast cancer.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| In Vitro Efficacy | |||
| IC50 (Cell Proliferation) | 4T1 (mouse breast cancer) | 0.34 - 24.14 µM | [1][2][3] |
| 4T1 (mouse breast cancer) | 2.15 - 24.14 µM | [4] | |
| IC50 (Cell Viability) | 4T1 (mouse breast cancer) | 8 - 25 µmol/L | [1][2][3] |
| Cell Cycle Arrest | 4T1 (mouse breast cancer) | G0/G1 phase | [5][4] |
| Apoptosis Induction | 4T1 (mouse breast cancer) | Increased at 1.25 µM | [5] |
| Migration & Invasion Inhibition | 4T1 (mouse breast cancer) | Effective at 0.03 µM | [5] |
| In Vivo Efficacy | |||
| Bioavailability | Rats | 79.6% | [4] |
| Half-life (T1/2) | Rats | 7.62 hours | [4] |
| Tumor Inhibition Rate | Breast Cancer Mouse Model | 56.32% | [4] |
Mechanism of Action
This stachydrine derivative exerts its antitumor effects primarily through the induction of apoptosis via the mitochondrial pathway.[5][4] Treatment with this compound leads to a reduction in the mitochondrial membrane potential.[5][4] This is accompanied by an upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and a downregulation of the anti-apoptotic protein Bcl-2.[5][4] Furthermore, it halts the proliferation of cancer cells by arresting the cell cycle in the G0/G1 phase.[5][4] The compound has also been shown to inhibit the migration and invasion of breast cancer cells.[5]
Signaling Pathway Diagram
Caption: Signaling pathway of the stachydrine-derived this compound.
Experimental Protocols
Based on the key publication by Zeng H, et al. in the European Journal of Medicinal Chemistry (2023), the following experimental methodologies are inferred:
-
Cell Viability Assay (MTT Assay): 4T1 cells were seeded in 96-well plates and treated with various concentrations of the stachydrine derivative for a specified period. MTT solution was then added, and the resulting formazan (B1609692) crystals were dissolved in a solvent. The absorbance was measured at a specific wavelength to determine cell viability and calculate the IC50 value.
-
Cell Cycle Analysis (Flow Cytometry): 4T1 cells were treated with the compound, harvested, and fixed in ethanol. The cells were then stained with a fluorescent dye that binds to DNA (e.g., propidium (B1200493) iodide). The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Assay (Annexin V/PI Staining): Treated 4T1 cells were stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes). The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
Western Blot Analysis: Protein lysates from treated 4T1 cells were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies specific for Bax, Bcl-2, and cleaved caspase-3, followed by incubation with a secondary antibody conjugated to an enzyme. The protein bands were visualized using a chemiluminescent substrate.
-
In Vivo Tumor Xenograft Model: A breast cancer mouse model was established by subcutaneously injecting 4T1 cells into mice. The mice were then treated with the stachydrine derivative (e.g., via oral administration). Tumor volume was measured regularly to assess the antitumor efficacy. At the end of the study, the tumor inhibition rate was calculated.
-
Pharmacokinetic Studies: The compound was administered to rats (e.g., orally). Blood samples were collected at various time points and the concentration of the compound in the plasma was determined using a suitable analytical method (e.g., LC-MS/MS). This data was used to calculate pharmacokinetic parameters such as bioavailability and half-life.
Experimental Workflow Diagram
Caption: Experimental workflow for the stachydrine-derived this compound.
Compound 2: A Sclareol (B1681606) Analogue Targeting Autophagy and Apoptosis
The second molecule referred to as SS-12 is 15-(4-fluorophenyl)sclareol, a semi-synthetic derivative of the natural diterpene sclareol. This compound has shown potent activity against prostate cancer and other cancer models.
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| In Vitro Efficacy | |||
| IC50 | PC-3 (prostate cancer) | 0.082 µM | [6] |
| In Vivo Efficacy | |||
| Tumor Growth Suppression | Ehrlich's Ascitic Mouse Model | Effective | [6] |
| Tumor Growth Suppression | Solid Sarcoma-180 Mouse Model | Effective | [6] |
Mechanism of Action
This sclareol analogue exhibits a distinct mechanism of action involving the interplay between autophagy and apoptosis.[6] It directly interacts with the BH3 domains of both the anti-apoptotic protein Bcl-2 and the autophagy-initiating protein Beclin 1.[6] This interaction enhances the autophagic flux within the cancer cells. Interestingly, the study by Shakeel-u-Rehman et al. demonstrated that inhibiting this SS-12-induced autophagy actually protected the cancer cells from apoptosis, suggesting a pro-death role for autophagy in this context.[6]
Signaling Pathway Diagram
Caption: Signaling pathway of the sclareol analogue SS-12.
Experimental Protocols
Based on the key publication by Shakeel-u-Rehman, et al. in the Journal of Medicinal Chemistry (2015), the following experimental methodologies are inferred:
-
Synthesis of Sclareol Analogues: The synthesis of 15-(4-fluorophenyl)sclareol (SS-12) was achieved through a palladium(II)-catalyzed oxidative Heck coupling reaction from sclareol.
-
Cytotoxicity Assay: The cytotoxicity of SS-12 against various cancer cell lines, including PC-3, was determined using a standard method like the MTT or SRB assay to calculate the IC50 values.
-
Protein Interaction Studies: Techniques such as co-immunoprecipitation or surface plasmon resonance could have been used to demonstrate the direct interaction of SS-12 with the BH3 domains of Bcl-2 and Beclin 1.
-
Autophagy Flux Assays: To measure autophagic flux, methods like monitoring the conversion of LC3-I to LC3-II by Western blot, or using tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) to track autophagosome and autolysosome formation via fluorescence microscopy, were likely employed.
-
Autophagy Inhibition Experiments: To confirm the role of autophagy in SS-12-induced apoptosis, cells were co-treated with SS-12 and autophagy inhibitors (e.g., 3-methyladenine (B1666300) or chloroquine). The effect on apoptosis was then assessed using methods like Annexin V/PI staining and flow cytometry.
-
In Vivo Antitumor Studies: The in vivo efficacy of SS-12 was evaluated in mouse models. For the Ehrlich's ascitic model, tumor cells were injected intraperitoneally, and the effect of SS-12 on ascitic fluid volume and tumor cell count was measured. For the solid Sarcoma-180 model, tumor cells were injected subcutaneously, and tumor growth was monitored over time following treatment with SS-12.
Experimental Workflow Diagram
Caption: Experimental workflow for the sclareol analogue SS-12.
Conclusion
The designation "this compound" or "SS-12" refers to at least two distinct and promising anti-cancer compounds. The stachydrine derivative shows potential for the treatment of breast cancer by inducing apoptosis through the mitochondrial pathway and arresting the cell cycle. In contrast, the sclareol analogue, 15-(4-fluorophenyl)sclareol, demonstrates potent cytotoxicity in prostate cancer cells by modulating the interplay between autophagy and apoptosis through direct interaction with Bcl-2 and Beclin 1. This review highlights the importance of precise chemical identification in drug development and provides a comprehensive overview of the current scientific knowledge on these two antitumor agents for the scientific community. Further research is warranted to fully elucidate their therapeutic potential and clinical applicability.
References
- 1. Synthesis, characterization and anti-breast cancer activities of stachydrine derivatives-MedSci.cn [medsci.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]
- 5. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stachydrine Showing Metabolic Changes in Mice Exposed to House Dust Mites Ameliorates Allergen-Induced Inflammation [mdpi.com]
Methodological & Application
Application Notes and Protocols for Antitumor Agent-115 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "Antitumor agent-115" refers to at least two distinct investigational compounds: SS-12 , a stachydrine (B192444) derivative with potential applications in breast cancer, and APG-115 (alrizomadlin) , a potent MDM2 inhibitor under investigation for various malignancies, including solid tumors and hematological cancers. This document provides detailed application notes and protocols for the preclinical administration of both agents in established animal models.
Part 1: this compound (SS-12) for Breast Cancer Models
This compound (SS-12) is a derivative of stachydrine, designed to improve upon the antitumor effects and pharmacokinetic profile of the parent compound. Preclinical studies have demonstrated its efficacy in breast cancer models, primarily through the induction of apoptosis and cell cycle arrest.
Mechanism of Action
SS-12 exerts its antitumor effects by blocking the cell cycle in the G0/G1 phase, reducing mitochondrial membrane potential, and inducing apoptosis via the mitochondria-mediated pathway. This involves the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2[1].
Signaling Pathway of SS-12
References
Antitumor agent-115 dosage and concentration for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro and in vivo studies of two distinct compounds referred to as "Antitumor agent-115": a preclinical compound identified as This compound (SS-12) , and a clinical-stage MDM2 inhibitor, APG-115 (Alrizomadlin) . It is crucial to distinguish between these two agents as their mechanisms of action and experimental parameters differ significantly.
Part 1: this compound (SS-12)
This compound (SS-12) is a preclinical compound demonstrating efficacy in breast cancer models. Its primary mechanism involves inducing apoptosis and blocking the cell cycle.[1][2][3]
Quantitative Data Summary
The following tables summarize the effective concentrations and dosages for this compound (SS-12) based on available preclinical data.
Table 1: In Vitro Efficacy of this compound (SS-12) in 4T1 Mouse Breast Cancer Cells
| Parameter | Cell Line | Concentration Range | Incubation Time | Result |
| IC50 (Proliferation) | 4T1 | 8-25 µM | 24, 48, 72 h | Inhibition of cell proliferation.[1] |
| Apoptosis Induction | 4T1 | 1.25 µM, 10 µM, 40 µM | 24 h | Increased apoptosis rates, particularly at 1.25 µM.[1] |
| Cell Cycle Arrest | 4T1 | 1.25 µM, 10 µM, 40 µM | 24 h | Arrest at the G0/G1 phase. |
| Migration & Invasion | 4T1 | 15 µM, 30 µM, 60 µM | 24 h | Inhibition of cell migration and invasion. |
Table 2: In Vivo Dosage of this compound (SS-12)
| Animal Model | Dosage | Administration Route | Study |
| Tumor-bearing mice | 0.2 mmol/kg | Oral (p.o.) | Antitumor effects in a breast cancer model. |
| Rats | 10 mg stachydrine/kg equivalent | Oral (p.o.) | Bioavailability assessment. |
Experimental Protocols: this compound (SS-12)
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound (SS-12) on cancer cell proliferation.
Materials:
-
4T1 mouse breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (SS-12) stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed 4T1 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound (SS-12) in the complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound (SS-12) in a murine breast cancer model.
Materials:
-
Female BALB/c mice
-
4T1 mouse breast cancer cells
-
This compound (SS-12)
-
Vehicle for oral administration
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 4T1 cells into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume using calipers with the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size, randomize mice into treatment and control groups. Administer this compound (SS-12) orally at a dose of 0.2 mmol/kg. The control group receives the vehicle.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).
Part 2: APG-115 (Alrizomadlin)
APG-115 is a potent, orally active small-molecule inhibitor of the MDM2-p53 interaction. By blocking this interaction, APG-115 stabilizes and activates p53, leading to cell cycle arrest and apoptosis in tumor cells with wild-type TP53.
Quantitative Data Summary
The following tables summarize the effective concentrations and dosages for APG-115 from preclinical studies.
Table 3: In Vitro Efficacy of APG-115 in AML Cell Lines
| Parameter | Cell Line | Concentration | Incubation Time | Result |
| Growth Inhibition | MOLM-13, MV-4-11 | Dose-dependent | 48 h | Potent antiproliferative activity. |
| Cell Cycle Arrest | AML cell lines | Increasing concentrations | 48 h | Increased arrest in the G0/G1 phase. |
| Apoptosis Induction | AML cell lines | Dose-dependent | Not specified | Increased apoptosis, evidenced by PARP-1 cleavage. |
Table 4: In Vivo Dosage of APG-115 in Murine Xenograft Models
| Animal Model | Dosage | Administration Route | Dosing Schedule | Study |
| MOLM-13 systemic AML model | 20 mg/kg | Oral (p.o.) | Every other day for 21 days | Prolonged median overall survival. |
| MOLM-13 systemic AML model | 50 mg/kg | Oral (p.o.) | Once daily for 7 days | Prolonged median overall survival. |
| MOLM-13 systemic AML model | 100 mg/kg | Oral (p.o.) | Once daily for 7 days | Prolonged median overall survival. |
| OCI-AML-3 subcutaneous AML model | 50 mg/kg | Oral (p.o.) | Every other day for 15 days | Potentiated tumor growth inhibition with SOC agents. |
Experimental Protocols: APG-115
Protocol 3: Western Blot for p53 and p21 Activation
This protocol is to assess the mechanism of action of APG-115 by measuring the protein levels of p53 and its downstream target, p21.
Materials:
-
TP53 wild-type cancer cells (e.g., MOLM-13)
-
Complete growth medium
-
APG-115
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes
-
Primary antibodies (anti-p53, anti-p21, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of APG-115 for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against p53, p21, and a loading control overnight.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometric analysis of the bands to determine the relative protein expression levels.
Protocol 4: In Vivo AML Xenograft Study
This protocol provides a framework for evaluating the in vivo efficacy of APG-115 in a systemic acute myeloid leukemia (AML) model.
Materials:
-
Immunodeficient mice (e.g., NOD SCID)
-
MOLM-13 AML cells
-
APG-115
-
Vehicle for oral administration
Procedure:
-
Cell Implantation: Intravenously inject 1 x 10^7 MOLM-13 cells into the mice.
-
Treatment Initiation: Begin treatment 3 days after cell inoculation.
-
Dosing Regimens:
-
Administer APG-115 orally at doses of 50 mg/kg or 100 mg/kg, once daily for 7 days.
-
The control group receives the vehicle.
-
-
Monitoring: Monitor the mice for signs of disease progression and survival.
-
Endpoint: The primary endpoint is overall survival.
-
Analysis: Compare the survival curves of the treated and control groups using a Kaplan-Meier analysis.
Visualizations
Signaling Pathway of APG-115
Caption: Mechanism of action of APG-115 in activating the p53 pathway.
General Experimental Workflow for In Vitro Drug Testing
Caption: A generalized workflow for in vitro testing of antitumor agents.
References
Application Notes and Protocols for Antitumor Agent-115: Solubility and Stability Testing
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for assessing the aqueous solubility and chemical stability of "Antitumor agent-115," a representative small molecule kinase inhibitor.[1][2][3][4][5] Adherence to these standardized methods is crucial for ensuring data quality and reproducibility in early-stage drug development, supporting formulation optimization, and establishing appropriate storage conditions.[6][7][8] The protocols are based on established principles and guidelines from the International Council for Harmonisation (ICH).[6][9][10][11]
Introduction
The physicochemical properties of a drug candidate, particularly its solubility and stability, are fundamental parameters that influence its biopharmaceutical behavior and overall developability.[7][8] Poor aqueous solubility can lead to low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[2][3]
This compound, a hypothetical kinase inhibitor, serves as a model compound for the protocols detailed herein. Kinase inhibitors are a significant class of anticancer therapeutics, often characterized by their lipophilic nature and poor water solubility.[2][3][4][5] Therefore, a thorough evaluation of their solubility and stability is a critical early step in the drug development process.[7]
These application notes provide a framework for:
-
Determining the kinetic and thermodynamic solubility of this compound in various aqueous and organic media.
-
Assessing the stability of the compound under forced degradation conditions to identify potential degradation pathways.[12][13][14][15]
-
Establishing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).[16][17][18][19]
Data Presentation
Table 1: Kinetic Solubility of this compound
| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| Deionized Water | 25 | 1.5 | 0.2 |
| PBS (pH 7.4) | 25 | 2.8 | 0.4 |
| 0.1 N HCl (pH 1.2) | 25 | 15.7 | 1.8 |
| 5% DMSO in PBS | 25 | 55.2 | 4.5 |
| 10% Ethanol in PBS | 25 | 32.1 | 3.1 |
Table 2: Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| Deionized Water | 25 | 0.8 | 0.1 |
| PBS (pH 7.4) | 25 | 1.2 | 0.2 |
| 0.1 N HCl (pH 1.2) | 25 | 10.5 | 1.1 |
Table 3: Stability of this compound under Forced Degradation
| Stress Condition | Duration | Initial Purity (%) | Final Purity (%) | Major Degradants Formed |
| 0.1 N HCl | 24 hours | 99.8 | 85.2 | DP1, DP2 |
| 0.1 N NaOH | 24 hours | 99.8 | 72.5 | DP3, DP4 |
| 3% H₂O₂ | 24 hours | 99.8 | 90.1 | DP5 |
| 60°C | 7 days | 99.8 | 98.5 | Minor degradation |
| Photostability (ICH Q1B) | 7 days | 99.8 | 99.1 | Minor degradation |
Experimental Protocols
General Materials and Equipment
-
This compound (solid powder, >99% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Ethanol (200 proof), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC system with UV or PDA detector[19]
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Thermostatic shaker
-
pH meter
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol for Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock into an aqueous buffer.[7]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[1][2]
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Aqueous Dilution: Add 2 µL of each DMSO concentration to 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.[2] The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility and biological assays.[2]
-
Incubation: Shake the plate at room temperature for 2 hours.[7]
-
Analysis: Analyze the concentration of the dissolved compound in the supernatant by HPLC-UV after centrifugation to remove any precipitate.
Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[7][20]
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., deionized water, PBS) in a glass vial.[20]
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[20][21]
-
Sample Collection: After equilibration, allow the suspension to settle. Carefully collect an aliquot of the supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solids.
-
Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][13][22]
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate at room temperature for 24 hours.[14]
-
Thermal Degradation: Store solid this compound in an oven at 60°C for 7 days.[23]
-
Photostability: Expose solid this compound to light according to ICH Q1B guidelines.[9][11]
-
Analysis: At the end of the stress period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining parent compound and the profile of degradation products.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[17][18]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-gradient elution is typically employed to separate both the parent compound and its more polar or less polar degradation products.[18] A representative gradient could be: 0-2 min, 95% A; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-22 min, 95-5% B; 22-25 min, 95% A.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the API and potential degradants have significant absorbance.
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for solubility and stability testing.
Caption: Hypothetical MAPK/ERK signaling pathway targeted by Agent-115.
Caption: Troubleshooting guide for poor compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brimr.org [brimr.org]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. testinglab.com [testinglab.com]
- 9. database.ich.org [database.ich.org]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. mjpms.in [mjpms.in]
- 16. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 17. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 22. biopharminternational.com [biopharminternational.com]
- 23. snscourseware.org [snscourseware.org]
Application Notes and Protocols for Antitumor Agent-115 (Alrizomadlin/APG-115) in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-115, also known as alrizomadlin (B605068) or APG-115, is a potent and orally active small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog.[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][2] In cancer cells with wild-type TP53, MDM2 targets p53 for proteasomal degradation, thereby suppressing its function. By inhibiting this interaction, this compound stabilizes and activates p53, leading to the downstream transcription of genes involved in cell cycle arrest, apoptosis, and senescence, ultimately resulting in antitumor activity.
These application notes provide a comprehensive overview of the in vitro and in vivo effects of this compound and detailed protocols for its use in a laboratory setting.
Mechanism of Action
This compound binds to the p53-binding pocket of MDM2, preventing MDM2 from interacting with and degrading p53. This leads to an accumulation of p53 protein in the nucleus, where it can act as a transcription factor. Activated p53 induces the expression of target genes such as p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic proteins like Bax, leading to the intrinsic apoptosis pathway.
References
- 1. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antitumor agent-115 for Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-115, also identified as SS-12, is a derivative of stachydrine (B192444) that has demonstrated significant antitumor activity against breast cancer cell lines.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro studies involving the 4T1 mouse breast cancer cell line. The protocols outlined below cover key assays for assessing cell viability, apoptosis, cell cycle progression, and cell migration and invasion.
Mechanism of Action
This compound exerts its anticancer effects through the induction of apoptosis via the mitochondrial pathway.[1][3] Treatment of 4T1 breast cancer cells with this agent leads to a reduction in the mitochondrial membrane potential. This is associated with an upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and a downregulation of the anti-apoptotic protein Bcl-2. Furthermore, this compound has been shown to block the cell cycle at the G0/G1 phase.
Data Presentation
Table 1: In Vitro Efficacy of this compound on 4T1 Breast Cancer Cells
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | 4T1 | 8-25 µM | |
| IC50 (General) | 4T1 | 0.34-24.14 µM |
Table 2: Experimental Concentrations for In Vitro Assays
| Assay | Cell Line | Concentration Range | Duration | Observed Effect | Reference |
| Apoptosis Induction | 4T1 | 1.25 µM, 10 µM, 40 µM | 24h | Increased apoptosis rates. | |
| Cell Cycle Analysis | 4T1 | 1.25 µM, 10 µM, 40 µM | 24h | Arrest at G0/G1 phase. | |
| Migration & Invasion | 4T1 | 15 µM, 30 µM, 60 µM | 24h | Inhibition of migration and invasion. | |
| Wound Healing | 4T1 | 0.03 µM | - | Inhibition of cell migration. |
Signaling Pathway and Experimental Workflow
Caption: Mitochondrial apoptosis pathway induced by this compound.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on 4T1 breast cancer cells.
Materials:
-
4T1 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 4T1 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in 4T1 cells treated with this compound using flow cytometry.
Materials:
-
4T1 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed 4T1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1.25 µM, 10 µM, 40 µM) for 24 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant containing any detached cells.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of 4T1 cells after treatment with this compound.
Materials:
-
4T1 cells
-
6-well plates
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat 4T1 cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol is for assessing the effect of this compound on the migratory and invasive potential of 4T1 cells.
Materials:
-
4T1 cells
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal Violet stain
Procedure:
-
For the invasion assay, coat the top of the transwell inserts with diluted Matrigel and incubate for 2 hours at 37°C to solidify. For the migration assay, this step is omitted.
-
Pre-treat 4T1 cells with this compound (e.g., 15 µM, 30 µM, 60 µM) for 24 hours.
-
Harvest the pre-treated cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the transwell inserts.
-
Add 600 µL of complete medium to the lower chamber.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Western Blot Analysis
This protocol is for detecting the expression levels of apoptosis-related proteins in 4T1 cells.
Materials:
-
4T1 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat 4T1 cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Antitumor Agent-115
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antitumor Agent-115
This compound (also known as APG-115 or SS-12) is a potent, orally bioavailable small-molecule inhibitor of the Mouse double minute 2 homolog (MDM2)-p53 interaction.[1][2] In tumor cells with wild-type TP53, MDM2 acts as a primary negative regulator of the p53 tumor suppressor. By binding to p53, MDM2 promotes its degradation, thereby preventing p53-mediated cellular responses to stress, such as cell cycle arrest and apoptosis. This compound is designed to disrupt this interaction, leading to the stabilization and activation of p53.[1][2] This activation can, in turn, induce the expression of downstream targets like p21, resulting in cell cycle arrest (primarily at the G0/G1 phase) and apoptosis, and ultimately inhibiting tumor growth. Preclinical studies have demonstrated its antitumor activity in various cancer models, including breast cancer and acute myeloid leukemia.
These application notes provide detailed protocols for designing and conducting in vivo efficacy studies to evaluate this compound in preclinical cancer models.
Proposed Signaling Pathway of this compound
The primary mechanism of action for this compound is the reactivation of the p53 signaling pathway. A simplified representation of this pathway is depicted below.
Caption: Proposed signaling pathway of this compound.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a subcutaneous xenograft study to evaluate the antitumor efficacy of this compound. Xenograft models, which involve the implantation of human cancer cells into immunodeficient mice, are standard for assessing the direct antitumor activity of a compound.
Experimental Protocol
3.1.1. Cell Culture and Animal Model
-
Cell Line: A human cancer cell line with wild-type TP53 (e.g., A549 lung carcinoma, SJSA-1 osteosarcoma).
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
3.1.2. Tumor Implantation
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
3.1.3. Study Groups and Treatment
-
Monitor tumor growth regularly. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose) orally, once daily.
-
Group 2 (this compound, Low Dose): Administer a low dose of this compound (e.g., 50 mg/kg) orally, once daily.
-
Group 3 (this compound, High Dose): Administer a high dose of this compound (e.g., 100 mg/kg) orally, once daily.
-
Group 4 (Positive Control): Administer a standard-of-care agent relevant to the tumor type, following an established dosing schedule.
3.1.4. Monitoring and Endpoints
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record body weight 2-3 times per week as an indicator of toxicity.
-
Monitor the animals for clinical signs of distress.
-
The primary endpoint is tumor growth inhibition (TGI). The study may be terminated when the mean tumor volume in the vehicle control group reaches a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (pharmacodynamics, biomarker analysis).
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|
| Vehicle Control | - | 1850 ± 210 | - | -2.5 ± 1.5 |
| This compound | 50 mg/kg, QD | 980 ± 150 | 47.0 | -4.0 ± 2.0 |
| This compound | 100 mg/kg, QD | 450 ± 95 | 75.7 | -8.5 ± 2.5 |
| Positive Control | [Dose] | 620 ± 110 | 66.5 | -12.0 ± 3.0 |
%TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental Workflow
References
- 1. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Antitumor Agent-115
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-115, also identified as SS-12, is a compound with demonstrated efficacy against breast cancer cell lines.[1] It has been shown to induce apoptosis, reduce mitochondrial membrane potential, and block the cell cycle in the 4T1 mouse breast cancer cell line, with an IC50 value ranging from 0.34 µM to 24.14 µM.[1] A thorough understanding of its pharmacokinetic (PK) properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is critical for its development as a potential therapeutic agent.[2][3][4] This document provides detailed application notes and protocols for the comprehensive pharmacokinetic analysis of this compound.
In Vitro ADME Profiling
Early assessment of ADME properties is crucial for identifying potential liabilities and guiding lead optimization. The following are key in vitro assays to characterize the ADME profile of this compound.
Metabolic Stability Assessment
Objective: To determine the rate at which this compound is metabolized by liver enzymes, providing an indication of its hepatic clearance.
Experimental Protocol:
-
Incubation: Incubate this compound (typically at 1 µM) with human or rodent liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Cofactor: Initiate the metabolic reaction by adding NADPH.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation:
| Parameter | Value |
| In Vitro Half-life (t½, min) | [Insert Data] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | [Insert Data] |
Plasma Protein Binding
Objective: To quantify the extent to which this compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.
Experimental Protocol:
-
Method: Employ rapid equilibrium dialysis (RED) for determining plasma protein binding.
-
Apparatus: Use a RED device with a semi-permeable membrane separating a plasma-containing chamber from a buffer-containing chamber.
-
Procedure: Add this compound to the plasma chamber and incubate at 37°C until equilibrium is reached.
-
Sampling: At equilibrium, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of this compound in both chambers using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) based on the concentration ratio.
Data Presentation:
| Species | Fraction Unbound (fu) | % Bound |
| Human Plasma | [Insert Data] | [Insert Data] |
| Rodent Plasma | [Insert Data] | [Insert Data] |
CYP450 Inhibition Assay
Objective: To assess the potential of this compound to inhibit major cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions.
Experimental Protocol:
-
Enzymes: Use human liver microsomes or recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Incubation: Pre-incubate this compound at various concentrations with the enzymes and a specific probe substrate for each isozyme.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Analysis: After a set incubation time, measure the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Data Presentation:
| CYP Isozyme | IC50 (µM) |
| CYP1A2 | [Insert Data] |
| CYP2C9 | [Insert Data] |
| CYP2C19 | [Insert Data] |
| CYP2D6 | [Insert Data] |
| CYP3A4 | [Insert Data] |
Permeability Assay
Objective: To predict the intestinal absorption of this compound.
Experimental Protocol (PAMPA):
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular intestinal absorption.
-
Apparatus: Use a 96-well filter plate coated with an artificial membrane (e.g., lecithin (B1663433) in dodecane).
-
Procedure: Add a solution of this compound to the donor wells. The acceptor wells contain a buffer solution.
-
Incubation: Incubate the plate for a defined period to allow the compound to permeate the membrane.
-
Analysis: Measure the concentration of this compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: Determine the permeability coefficient (Pe).
Data Presentation:
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted Absorption |
| This compound | [Insert Data] | [High/Low] |
| Propranolol (High Permeability Control) | [Insert Data] | High |
| Atenolol (Low Permeability Control) | [Insert Data] | Low |
Bioanalytical Method Development and Validation using LC-MS/MS
A robust and validated bioanalytical method is essential for the accurate quantification of this compound in biological matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and specificity.
Sample Preparation
Objective: To extract this compound from biological matrices (e.g., plasma, urine, tissue homogenates) and remove interfering substances.
Protocol (Protein Precipitation):
-
Sample Aliquot: Take a small volume of the biological sample (e.g., 50 µL of plasma).
-
Internal Standard: Add an internal standard (a structurally similar compound) to correct for variability in extraction and instrument response.
-
Precipitation: Add a sufficient volume of cold acetonitrile (e.g., 3 volumes) to precipitate proteins.
-
Vortex and Centrifuge: Mix thoroughly and centrifuge at high speed to pellet the proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Method
Objective: To chromatographically separate this compound from other components and detect it with high sensitivity and selectivity.
Protocol:
-
Liquid Chromatography (LC):
-
Column: Use a reverse-phase C18 column (e.g., Kinetex C18, 2.6 µm, 2 mm x 50 mm).
-
Mobile Phase: Employ a gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient: Start with a low percentage of Solvent B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive or negative mode, depending on the chemical properties of this compound.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Data Presentation:
| Parameter | Setting |
| LC System | |
| Column | [e.g., Kinetex C18, 2.6 µm, 2 mm x 50 mm] |
| Mobile Phase A | [e.g., 0.1% Formic Acid in Water] |
| Mobile Phase B | [e.g., 0.1% Formic Acid in Acetonitrile] |
| Flow Rate | [e.g., 0.4 mL/min] |
| Injection Volume | [e.g., 5 µL] |
| MS/MS System | |
| Ionization Mode | [e.g., ESI Positive] |
| MRM Transition (Analyte) | [m/z value → m/z value] |
| MRM Transition (IS) | [m/z value → m/z value] |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of measured values to the true value and the variability of the measurements.
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand the complete ADME profile of this compound in a living system and to inform dose selection for clinical trials.
Study Design
Objective: To determine key pharmacokinetic parameters of this compound after administration to an animal model (e.g., mice, rats).
Protocol:
-
Animal Model: Select an appropriate animal model, often rodents for early-stage studies.
-
Dosing: Administer this compound via the intended clinical route (e.g., intravenous, oral).
-
Blood Sampling: Collect blood samples at multiple time points post-dose from a suitable site (e.g., tail vein).
-
Sample Processing: Process the blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters.
Data Presentation:
| Pharmacokinetic Parameter | Intravenous Administration | Oral Administration |
| Dose (mg/kg) | [Insert Data] | [Insert Data] |
| Cmax (ng/mL) | [Insert Data] | [Insert Data] |
| Tmax (h) | [Insert Data] | [Insert Data] |
| AUC (0-t) (ngh/mL) | [Insert Data] | [Insert Data] |
| AUC (0-inf) (ngh/mL) | [Insert Data] | [Insert Data] |
| t½ (h) | [Insert Data] | [Insert Data] |
| CL (L/h/kg) | [Insert Data] | - |
| Vd (L/kg) | [Insert Data] | - |
| Bioavailability (F%) | - | [Insert Data] |
Visualizations
Experimental Workflows
Caption: Workflow for the pharmacokinetic analysis of this compound.
Bioanalytical Method Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Antitumor Agent-115 (APG-115)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Antitumor Agent-115 (APG-115), a novel, orally active small-molecule MDM2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (APG-115)?
A1: APG-115 is a potent inhibitor of the Mouse Double Minute 2 homolog (MDM2) protein. In cancer cells with wild-type p53, MDM2 targets the tumor suppressor protein p53 for degradation. By inhibiting MDM2, APG-115 prevents the degradation of p53, leading to its accumulation.[1] Increased p53 levels activate downstream signaling pathways, including the expression of p21, which results in cell cycle arrest and apoptosis (programmed cell death) in tumor cells.[1]
Q2: I am observing high variability in my IC50 values for APG-115 across different experiments. What are the potential causes?
A2: High variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the exponential growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells will respond differently to treatment.
-
Cell Seeding Density: Inconsistent cell seeding can lead to significant variations. It is crucial to optimize and maintain a consistent cell density for each experiment.
-
TP53 Mutation Status: The efficacy of APG-115 is dependent on wild-type p53. Ensure that the cell lines used have been verified to be TP53 wild-type.
-
Compound Stability: Prepare fresh dilutions of APG-115 from a stock solution for each experiment to avoid degradation.
-
Assay Type: The choice of viability assay can influence results. Assays measuring metabolic activity (e.g., MTT, MTS) may yield different results than those that measure cell death (e.g., Annexin V staining).
Q3: My cells are showing resistance to APG-115 treatment, even though they are reported to be sensitive. What could be the reason?
A3: Apparent resistance to APG-115 could be due to several factors:
-
Incorrect Dosing: Verify the concentration of your APG-115 stock solution and ensure accurate dilutions are being made.
-
Insufficient Incubation Time: The effects of APG-115 on cell viability may not be apparent at early time points. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Cell Line Integrity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
MDM2 Expression Levels: Although less common, variations in MDM2 expression levels could potentially influence sensitivity to APG-115.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or no dose-response curve | Incorrect drug concentration range. | Perform a wider range of serial dilutions to determine the optimal concentration range. |
| Inactive compound. | Check the storage and handling of your APG-115 stock solution. Prepare fresh dilutions for each experiment. | |
| Insufficient incubation time. | Optimize the incubation time to allow for the biological effects of MDM2 inhibition to manifest. | |
| High well-to-well variability within a plate | Inconsistent cell seeding. | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette carefully. |
| Edge effects due to evaporation. | Fill the outer wells with sterile PBS or media and do not use them for experimental data points. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Unexpected cell morphology or growth rate | Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination. |
| Incorrect media or supplements. | Verify the composition of your cell culture media and supplements. |
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of APG-115 in TP53 Wild-Type AML Cell Lines
| Cell Line | Minimally Effective Concentration (µM) |
| MOLM-13 | ~0.01 - 0.04 |
Data is representative and may vary based on experimental conditions.
Table 2: In Vivo Antitumor Efficacy of APG-115 in a Systemic AML Xenograft Model (MOLM-13)
| Treatment Group | Median Overall Survival (days) |
| Vehicle Control | 21 |
| APG-115 (50 mg/kg, PO, QOD for 15 days) | 30 |
Data is representative and may vary based on experimental conditions.
Experimental Protocols
1. Cell Viability Assay (MTS-based)
-
Cell Seeding: Seed TP53 wild-type cancer cells (e.g., MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of APG-115 in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
2. Western Blotting for p53 and p21
-
Cell Treatment and Lysis: Treat cells with APG-115 at various concentrations for the desired time. Wash cells twice with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
Caption: Mechanism of action of this compound (APG-115).
Caption: Troubleshooting workflow for experimental variability.
References
Antitumor agent-115 cytotoxicity assay troubleshooting
Welcome to the technical support center for Antitumor Agent-115. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in cytotoxicity assays.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Variability Between Replicate Wells
Question: My results show high variability between replicate wells for the same concentration of this compound. What are the potential causes and solutions?
Answer: High variability in replicate wells is a common issue that can obscure the true cytotoxic effect of an agent.[1] The primary causes can be categorized into procedural inconsistencies and cell culture issues.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to prevent cell clumping.[1] Use a multichannel pipette with care and consider gently rocking the plate after seeding for even distribution. |
| Edge Effects | The outer wells of a microplate are prone to evaporation and temperature fluctuations.[2] It is recommended to fill the perimeter wells with sterile PBS or media without cells and exclude them from data analysis.[2] |
| Pipetting Errors | Inaccurate pipetting can lead to inconsistent cell numbers or agent concentrations.[3] Ensure pipettes are calibrated regularly and use reverse pipetting for viscous solutions.[3] |
| Presence of Bubbles | Air bubbles in wells can interfere with absorbance or fluorescence readings.[1][4] Pipette gently to avoid introducing bubbles. If bubbles are present, they can be broken with a sterile syringe needle.[4] |
| Incomplete Formazan (B1609692) Solubilization (MTT Assay) | If using an MTT assay, ensure formazan crystals are fully dissolved, as incomplete solubilization leads to variable readings.[1] Use an adequate volume of a suitable solubilization buffer (e.g., DMSO, acidified isopropanol) and mix on an orbital shaker.[1][5] |
Issue 2: Results Are Not Reproducible Between Experiments
Question: I'm finding it difficult to reproduce my cytotoxicity results for this compound across different experimental days. What factors should I investigate?
Answer: Lack of inter-experiment reproducibility often points to subtle variations in cell culture conditions, reagent preparation, or experimental timing.[2]
| Potential Cause | Recommended Solution |
| Cell Culture Inconsistency | Use cells within a consistent and limited passage number range, as high-passage cells can exhibit altered phenotypes and drug sensitivity.[1][2] Always seed cells at the same density and from stock flasks with similar confluency.[2] |
| Mycoplasma Contamination | Mycoplasma can significantly alter cellular responses to treatments.[2] Regularly test your cell cultures for mycoplasma contamination. |
| Reagent Preparation and Storage | Prepare fresh reagents when possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles, which can degrade the agent's potency.[1][2] |
| Incubation Time | Standardize all incubation times, including cell seeding, agent exposure, and assay reagent incubation, across all experiments.[1] |
Issue 3: No Dose-Dependent Cytotoxicity Observed
Question: I am not observing a clear dose-response curve with this compound. The cytotoxicity does not increase with higher concentrations. Why might this be happening?
Answer: The absence of a dose-dependent effect can be due to several factors, ranging from the concentration range tested to potential interference of the agent with the assay itself.
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | The concentrations tested may be too high (already causing maximum cell death) or too low (not inducing a measurable effect). Perform a broad-range dose-response experiment to identify the optimal concentration range.[3] |
| Compound Instability or Precipitation | This compound may be unstable or precipitating at higher concentrations in your culture medium. Prepare fresh dilutions for each experiment and visually inspect the wells for any signs of precipitation.[5] |
| Assay Interference | The agent might interfere with the assay readout. For example, in MTT assays, a compound can chemically reduce the MTT reagent, leading to a false viability signal.[5][6] Run a "compound only" control (media + agent + assay reagent, no cells) to check for direct interference.[2][5] |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound.[3] Confirm the expected sensitivity of your cell line from literature or test a different, known-sensitive cell line as a positive control. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended cytotoxicity assay for this compound?
While multiple assays can be used, we recommend starting with an assay that measures membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay.[7] This is because some antitumor agents can interfere with metabolic assays like MTT by altering cellular redox potential.[6] To gain a more comprehensive understanding, it is best to use orthogonal assays that measure different cell death endpoints, such as an LDH assay for necrosis and a caspase activity assay for apoptosis.[2]
Q2: I am observing high background absorbance in my MTT assay control wells. What could be the cause?
High background in an MTT assay can be caused by several factors:
-
Media Components: Phenol (B47542) red in the culture medium can contribute to background absorbance. Consider using a phenol red-free medium during the MTT incubation step.[2]
-
Microbial Contamination: Bacteria or yeast can reduce the MTT reagent, leading to a false-positive signal.[2] Ensure your cell cultures are not contaminated.
-
Compound Interference: this compound itself might be colored or have reducing properties. Run a control with the agent in cell-free medium to test for direct MTT reduction.[2][8]
Q3: My LDH assay shows low LDH release, but microscopy indicates significant cell death. Why is there a discrepancy?
This discrepancy can occur if this compound induces apoptosis without immediate membrane rupture. LDH is released upon loss of membrane integrity, a hallmark of necrosis.[7] If the agent is primarily apoptotic, LDH release may be a delayed event. Consider using an earlier marker of apoptosis, such as an Annexin V staining assay or a caspase-3 activity assay.[9]
Q4: Can I use serum in my culture medium during the cytotoxicity assay?
Serum can sometimes interfere with cytotoxicity assays. For LDH assays, serum contains its own LDH, which can increase background levels. For MTT assays, serum components can sometimes reduce tetrazolium salts.[2] It is often recommended to use a serum-free or low-serum medium during the assay incubation period, but you must first ensure this condition does not compromise the viability of your control cells.[2][5]
Q5: How do I choose the optimal cell seeding density for my assay?
The optimal cell seeding density depends on the cell line's growth rate and the duration of the experiment. You should perform a cell titration experiment to determine the density that results in a linear response for your chosen assay and ensures cells are in the logarithmic growth phase throughout the experiment.[2]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[3][8]
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2][5]
Protocol 2: Caspase-3 Colorimetric Assay for Apoptosis
This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.
-
Induce Apoptosis: Treat cells with this compound for the desired time to induce apoptosis. Concurrently, maintain an untreated control cell population.[10]
-
Cell Lysis: Pellet 1-5 x 10^6 cells by centrifugation. Resuspend the cells in 50 µL of chilled Lysis Buffer. Incubate on ice for 10 minutes.[9][10]
-
Prepare Lysate: Centrifuge the lysed cells at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.[9][10]
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[11][12]
-
Data Acquisition: Measure the absorbance at 400-405 nm.[10] The absorbance is proportional to the amount of caspase-3 activity.
Visual Guides
Caption: General experimental workflow for a cytotoxicity assay.
Caption: Troubleshooting logic for high replicate variability.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. mpbio.com [mpbio.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming Antitumor Agent-115 (ATA-115) Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating acquired resistance to Antitumor agent-115 (ATA-115), a novel tyrosine kinase inhibitor.
FAQs: Understanding ATA-115 Resistance
Q1: What is the primary mechanism of action for ATA-115?
A1: this compound (ATA-115) is a potent and selective inhibitor of the EGFR tyrosine kinase. In sensitive cancer cells, ATA-115 binds to the ATP-binding site of EGFR, preventing its autophosphorylation and blocking downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways. This inhibition leads to cell cycle arrest and apoptosis.
Q2: My cancer cells have developed resistance to ATA-115. What is the most likely mechanism?
A2: While several mechanisms of resistance to tyrosine kinase inhibitors exist, a common mechanism for acquired resistance to ATA-115 is the activation of a "bypass" signaling pathway.[1][2][3] The most frequently observed bypass mechanism is the amplification of the MET proto-oncogene.[4][5] MET amplification leads to the activation of ERBB3, which in turn reactivates the PI3K/AKT pathway, rendering the cells resistant to EGFR inhibition by ATA-115. Another well-documented resistance mechanism to EGFR inhibitors is the acquisition of a secondary mutation in the EGFR kinase domain, such as the T790M "gatekeeper" mutation.
Q3: How can I confirm that MET amplification is the cause of resistance in my cell line?
A3: To confirm MET amplification, you can perform a Western blot to check for overexpression of total MET and phosphorylated MET (p-MET). A significant increase in both total MET and p-MET levels in your resistant cell line compared to the parental (sensitive) cell line is a strong indicator of MET amplification. You should also observe sustained phosphorylation of AKT (p-AKT) in the resistant cells even in the presence of ATA-115.
Q4: What is the recommended strategy to overcome ATA-115 resistance mediated by MET amplification?
A4: The most effective strategy is a combination therapy approach. Co-treatment of ATA-115 with a selective MET inhibitor has been shown to restore sensitivity in resistant cells. The MET inhibitor will block the bypass signaling, while ATA-115 continues to inhibit the primary EGFR pathway, leading to a synergistic antitumor effect.
Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability (MTT) assay results. | Inconsistent cell seeding, edge effects in the 96-well plate, or incomplete formazan (B1609692) solubilization. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Ensure complete dissolution of formazan crystals by thorough mixing. |
| The IC50 value for ATA-115 in my "resistant" cell line is only slightly higher than the parental line. | The cells may not have developed a stable resistance phenotype. The drug concentration used for selection may be too low. | Continue to culture the cells in the presence of ATA-115, gradually increasing the concentration. A significant fold-change in IC50 (typically >5-fold) is indicative of stable resistance. |
| The combination of ATA-115 and a MET inhibitor is not restoring sensitivity. | The concentration of the MET inhibitor may be suboptimal. There might be an alternative, undiscovered resistance mechanism at play. | Perform a dose-matrix experiment to determine the optimal concentrations for both ATA-115 and the MET inhibitor. Investigate other potential resistance mechanisms, such as mutations in downstream effectors like KRAS or activation of other receptor tyrosine kinases. |
| In my Western blot, the p-AKT levels are not decreasing in the parental cell line after ATA-115 treatment. | The concentration of ATA-115 may be too low, or the treatment time might be too short. The antibody may not be specific or sensitive enough. | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting EGFR signaling. Validate your antibody with appropriate positive and negative controls. |
Quantitative Data Summary
Table 1: IC50 Values of ATA-115 in Sensitive and Resistant Cancer Cells
| Cell Line | IC50 of ATA-115 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | - |
| ATA-115 Resistant | 2500 | 50 |
Table 2: Protein Expression Levels in Sensitive vs. Resistant Cells
| Protein | Parental (Sensitive) Cells | ATA-115 Resistant Cells | Fold Change |
| p-EGFR | + | ++++ | 4 |
| Total EGFR | +++ | +++ | 1 |
| p-MET | + | ++++ | 4 |
| Total MET | + | ++++ | 4 |
| p-AKT | + | ++++ | 4 |
| Total AKT | +++ | +++ | 1 |
| GAPDH | ++++ | ++++ | 1 |
| (Expression levels are represented qualitatively, with "+" indicating relative abundance) |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of ATA-115 in cancer cells grown in a 96-well plate.
Materials:
-
Cancer cells (parental and resistant)
-
Complete culture medium
-
ATA-115
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of ATA-115 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ATA-115 to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation of key proteins in the EGFR and MET signaling pathways.
Materials:
-
Parental and resistant cancer cells
-
ATA-115 and MET inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture parental and resistant cells to 70-80% confluency and treat with ATA-115, a MET inhibitor, or a combination for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of action of ATA-115 in sensitive cells.
Caption: MET amplification as a bypass resistance mechanism to ATA-115.
Caption: Workflow for confirming and overcoming ATA-115 resistance.
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Strategies in Overcoming Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Antitumor Agent-115
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vivo bioavailability of Antitumor agent-115. The following information provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is an investigational small molecule inhibitor with promising anti-cancer properties. However, like many oral anti-cancer drugs, its efficacy can be limited by low and variable oral bioavailability.[1][2][3][4][5] This means that after oral administration, only a small fraction of the drug may reach the systemic circulation to exert its therapeutic effect. Key factors contributing to this include poor aqueous solubility, degradation in the gastrointestinal (GI) tract, first-pass metabolism in the liver, and efflux by intestinal transporters.
Q2: What are the primary physiological barriers affecting the oral bioavailability of this compound?
A2: The primary physiological barriers that can limit the oral bioavailability of this compound include:
-
First-pass metabolism: The drug may be extensively metabolized in the intestinal wall and liver before reaching systemic circulation.
-
Efflux transporters: Transporters like P-glycoprotein (P-gp) in the intestinal epithelium can actively pump the drug back into the GI lumen, reducing its net absorption.
-
Gastrointestinal degradation: The drug may be unstable in the harsh pH conditions of the stomach or susceptible to enzymatic degradation in the intestine.
Q3: What are the initial steps to troubleshoot low in vivo exposure of this compound?
A3: If you observe low plasma concentrations of this compound in your preclinical studies, consider the following initial troubleshooting steps:
-
Verify Compound Integrity: Confirm the purity and stability of the administered agent.
-
Review Formulation: Assess the suitability of the current formulation. For poorly soluble compounds, a simple aqueous suspension may be inadequate.
-
Evaluate Animal Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability between animals.
-
Consider Food Effects: The presence of food can significantly impact drug absorption. Standardize the fasting period for your study animals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Consistently Low Plasma Exposure (Low Cmax and AUC)
Possible Cause: Poor aqueous solubility and dissolution of this compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Comprehensive Solubility Profiling: Determine the solubility of this compound in various pharmaceutically relevant solvents and buffers across a range of pH values.
-
Formulation Enhancement: Improving the formulation is a critical step to enhance the oral bioavailability of poorly soluble compounds. Consider the strategies outlined in the table below.
| Formulation Strategy | Mechanism of Action | Key Advantages |
| Lipid-Based Formulations (e.g., SEDDS) | Improves dissolution and absorption of lipophilic drugs. Can also reduce first-pass metabolism by promoting lymphatic uptake. | Enhanced solubility and bioavailability. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which increases its apparent solubility and dissolution rate. | Significantly improves dissolution. |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area of the drug particles, leading to a faster dissolution rate. | Simple and effective for dissolution rate enhancement. |
| Complexation with Cyclodextrins | Forms inclusion complexes with the drug, increasing its solubility in water. | Improves aqueous solubility. |
Issue 2: High Variability in Plasma Concentrations Between Animals
Possible Cause: Inconsistent formulation homogeneity or physiological differences between animals.
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each dose. Continuous stirring or the use of suspending agents may be necessary.
-
Standardize Experimental Conditions:
-
Implement a consistent fasting period (e.g., 4-12 hours) before dosing.
-
Ensure all animals have free access to water.
-
Use animals of a similar age and weight range.
-
-
Refine Dosing Technique: Standardize the oral gavage procedure to ensure consistent delivery of the drug to the stomach.
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Possible Cause: Poor permeability across the intestinal epithelium or high efflux by transporters like P-glycoprotein.
Troubleshooting Steps:
-
In Vitro Permeability Assays: Utilize cell-based models like Caco-2 or MDCK to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
-
Co-administration with Efflux Inhibitors: In preclinical models, co-administer this compound with a known P-gp inhibitor (e.g., verapamil) to investigate if efflux is a significant barrier to absorption. A significant increase in bioavailability would suggest that P-gp-mediated efflux is a limiting factor.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
A Self-Emulsifying Drug Delivery System (SEDDS) can be a suitable option for lipophilic drugs like this compound.
Materials:
-
This compound
-
Oil (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
Methodology:
-
Dissolve this compound in the oil with gentle heating and vortexing.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is formed.
-
The final formulation should be a clear, yellowish, oily liquid.
-
To test the self-emulsifying properties, add a small amount of the formulation to water and observe the spontaneous formation of a fine emulsion.
Protocol 2: In Vivo Bioavailability Study in Rodents
Study Design: A parallel design or a crossover design can be used for bioavailability studies.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Groups:
-
Intravenous (IV) Group: this compound administered via tail vein injection (e.g., in a solution of DMSO/PEG400/saline). This group is essential to determine the absolute bioavailability.
-
Oral (PO) Group: this compound administered by oral gavage using the optimized formulation.
Methodology:
-
Fast animals overnight (with free access to water) before dosing.
-
Administer the respective formulations to each group.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
References
- 1. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Troubleshooting Proliferation Assays for Antitumor Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays with antitumor agents, with a focus on a hypothetical "Antitumor agent-115."
Frequently Asked Questions (FAQs)
Q1: My replicate wells for "this compound" show high variability. What are the common causes?
A1: High replicate variability is a frequent issue in proliferation assays and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution during plating is a primary cause of variability. Ensure your cell suspension is homogenous before and during seeding.[1][2]
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media and compound concentration.[3][4] It is advisable to fill the outer wells with sterile PBS or media without cells to minimize this effect.[4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or the antitumor agent can introduce significant errors. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): If using an MTT assay, ensure complete dissolution of the formazan crystals before reading the absorbance. Inadequate mixing or insufficient solvent volume can lead to artificially low readings.
Q2: I'm observing an unexpected increase in signal at high concentrations of "this compound." What could be happening?
A2: This phenomenon can be due to several factors:
-
Compound Interference: The antitumor agent itself may interfere with the assay chemistry. Colored compounds can contribute to the absorbance reading, while compounds with reducing properties can directly reduce the tetrazolium salt (e.g., MTT, WST-1), leading to a false positive signal. Run a control plate with the compound in cell-free media to test for this.
-
Changes in Cell Metabolism: Some compounds can induce a metabolic burst in cells as a stress response before cell death, leading to an increased signal in metabolic-based assays (e.g., MTT, WST-1).
-
Compound Precipitation: At high concentrations, your antitumor agent may precipitate out of solution, which can interfere with the optical reading of the assay. Visually inspect the wells for any precipitate.
Q3: The IC50 value for "this compound" is not consistent between experiments. Why?
A3: Fluctuations in IC50 values are common and can be attributed to:
-
Biological Variability: The physiological state of your cells can vary between experiments. Factors like cell passage number, confluency at the time of treatment, and batch-to-batch variations in serum can all impact drug sensitivity.
-
Assay Conditions: Minor variations in incubation times, temperature, and CO2 levels can affect cell growth and drug efficacy.
-
Inconsistent Drug Preparation: Ensure your stock solution of "this compound" is prepared, stored, and diluted consistently for each experiment.
Q4: My results from an MTT assay are different from a WST-1 assay for the same compound. Why?
A4: While both are tetrazolium-based assays, they have key differences that can lead to disparate results:
-
Location of Formazan Formation: MTT is reduced to an insoluble formazan inside the cell, requiring a solubilization step. WST-1 is reduced to a soluble formazan outside the cell, simplifying the protocol.
-
Sensitivity to Cellular Conditions: The two assays can be differentially affected by the metabolic state of the cells and the specific mechanism of action of the antitumor agent.
-
Interference: The chemical properties of "this compound" might cause it to interfere with one assay more than the other.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions when observing inconsistent results in proliferation assays with "this compound."
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | - Microbial contamination of media or reagents.- Extended incubation with the detection reagent.- Interference from the test compound. | - Use fresh, sterile reagents and media.- Optimize incubation time; shorter incubation may be sufficient.- Include a "compound only" control (no cells) to measure background absorbance. |
| Low Signal or Poor Dynamic Range | - Insufficient cell number.- Low metabolic activity of cells.- Incorrect wavelength used for measurement. | - Optimize cell seeding density.- Ensure cells are in the logarithmic growth phase.- Verify the correct absorbance wavelength for the specific assay. |
| Inconsistent Results Across the Plate (Edge Effect) | - Evaporation from wells on the plate's perimeter. | - Avoid using the outer rows and columns of the plate for experimental samples.- Fill perimeter wells with sterile PBS or media to create a humidity barrier. |
| Unexpected Increase in Proliferation at High Drug Concentrations | - Compound has a hormetic effect.- Interference of the compound with the assay reagent. | - Test a wider range of concentrations.- Run a cell-free control with the compound and assay reagent to check for direct chemical reduction. |
| Poor Correlation Between Replicates | - Inaccurate pipetting.- Non-homogenous cell suspension.- Bubbles in wells. | - Calibrate pipettes regularly.- Gently mix the cell suspension before and during plating.- Be careful during pipetting to avoid introducing bubbles. |
Experimental Protocols
Detailed Protocol: WST-1 Proliferation Assay
This protocol provides a general framework. Optimization of cell number and incubation times is crucial for each cell line and experimental condition.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Prepare a cell suspension of the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. This equates to 5,000 cells per well.
-
Include control wells: "medium only" for a blank and "cells with vehicle" as a negative control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the antitumor agent.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Use a reference wavelength of >600 nm to subtract background absorbance.
-
Visualizations
Troubleshooting Workflow for Inconsistent Proliferation Assay Results
Caption: Troubleshooting workflow for inconsistent proliferation assay results.
Hypothetical Signaling Pathway of this compound
Based on the known mechanisms of similar compounds like APG-115, "this compound" could potentially be an MDM2 inhibitor. This diagram illustrates such a hypothetical pathway.
Caption: Hypothetical signaling pathway of this compound as an MDM2 inhibitor.
References
Technical Support Center: Antitumor Agent APG-115 (Alrizomadlin)
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the MDM2 inhibitor, APG-115 (Alrizomadlin), in animal models. It provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate potential toxicities and ensure the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is APG-115 and what is its mechanism of action?
A1: APG-115, also known as Alrizomadlin, is an orally active, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction. In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the degradation of the p53 tumor suppressor protein. APG-115 works by binding to MDM2, which prevents the degradation of p53. This leads to the reactivation of the p53 pathway, resulting in cell cycle arrest and apoptosis in tumor cells.
Q2: What are the most common toxicities observed with APG-115 in animal models?
A2: Based on clinical and preclinical data for MDM2 inhibitors like APG-115, the most frequently observed toxicities are hematological and gastrointestinal. These are considered on-target effects due to the role of p53 in normal tissue homeostasis. Key toxicities include:
-
Hematological: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).
-
Gastrointestinal: Nausea, vomiting, and diarrhea.
-
General: Fatigue, decreased appetite, and weight loss.
Q3: At what point in my study should I start monitoring for toxicities?
A3: Toxicity monitoring should begin from the first day of APG-115 administration and continue for the duration of the study. It is crucial to establish baseline measurements for all parameters before the start of treatment. Daily monitoring of clinical signs and body weight is recommended. Blood sampling for hematological assessment should be performed at regular intervals, such as once or twice weekly, and more frequently if signs of toxicity are observed.
Q4: Can APG-115 be combined with other therapies?
A4: Yes, preclinical and clinical studies have shown that APG-115 can be used in combination with other anticancer agents, including standard-of-care chemotherapies and immune checkpoint inhibitors like pembrolizumab. Combination therapies may enhance antitumor efficacy but can also potentiate toxicity. Therefore, careful dose optimization and intensified toxicity monitoring are essential when using APG-115 in combination regimens.
Troubleshooting Guides
This section provides practical guidance for identifying and mitigating common toxicities associated with APG-115 in animal models.
Issue 1: Hematological Toxicity - Neutropenia and Thrombocytopenia
How to Identify:
-
Neutropenia: A significant decrease in the absolute neutrophil count (ANC) in peripheral blood samples compared to baseline or control animals. Severe neutropenia in mice is often defined as an ANC below 100-500 cells/μL.
-
Thrombocytopenia: A significant reduction in platelet count in peripheral blood samples. Severe thrombocytopenia can lead to spontaneous bleeding, which may be observed as petechiae, bruising, or hemorrhage.
Mitigation Strategies:
-
Dose Modification: If severe hematological toxicity is observed, consider reducing the dose of APG-115 or modifying the dosing schedule (e.g., from daily to every other day).
-
Supportive Care for Neutropenia: Administration of Granulocyte Colony-Stimulating Factor (G-CSF) can help to stimulate the production of neutrophils.
-
Supportive Care for Thrombocytopenia: In cases of severe, life-threatening bleeding, platelet transfusions may be necessary. The use of thrombopoietin receptor agonists (TPO-RAs) like romiplostim or eltrombopag (B601689) can be considered to stimulate platelet production, though their use in this specific context requires careful validation.
Quantitative Data Summary: Reported Hematological Toxicities of APG-115
| Adverse Event | Grade 3/4 Incidence (in a Phase I study) |
| Thrombocytopenia | 33.3% |
| Lymphocytopenia | 33.3% |
| Neutropenia | 23.8% |
| Anemia | 23.8% |
| Data from a first-in-human Phase I study of Alrizomadlin in patients with advanced solid tumors. |
Issue 2: Gastrointestinal Toxicity - Diarrhea and Weight Loss
How to Identify:
-
Diarrhea: Observation of loose, unformed, or watery stools. The severity can be scored based on stool consistency and frequency.
-
Weight Loss: A decrease in body weight of more than 15-20% from baseline is a common endpoint criterion and indicates significant toxicity.
Mitigation Strategies:
-
Fluid and Nutritional Support: Provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution. Ensure easy access to palatable, high-calorie food and hydration gels.
-
Anti-diarrheal Medication: Loperamide is a commonly used anti-diarrheal agent in animal models. Its use should be carefully monitored to avoid gut stasis.
-
Dose Modification: As with hematological toxicity, a reduction in the dose or a change in the dosing schedule of APG-115 may be necessary.
Experimental Protocols
Protocol 1: Monitoring for Toxicity in Animal Models
-
Baseline Data Collection:
-
Prior to the first dose of APG-115, record the body weight of each animal.
-
Collect a baseline blood sample via an appropriate method (e.g., tail vein, saphenous vein) for a complete blood count (CBC) with differential.
-
-
Daily Monitoring:
-
Perform daily clinical observations and record a clinical score for each animal. Parameters can include activity level, posture, fur condition, and signs of pain or distress.
-
Record body weight daily.
-
-
Weekly/Bi-weekly Monitoring:
-
Collect blood samples for CBC analysis at least once a week, or more frequently if clinical signs of toxicity are present.
-
Monitor tumor growth with caliper measurements.
-
-
Endpoint Criteria:
-
Establish clear humane endpoints before the study begins. These should include, but are not limited to:
-
Body weight loss exceeding 20% of baseline.
-
Tumor burden reaching a predetermined size or becoming ulcerated.
-
Severe, unmanageable clinical signs of distress.
-
-
Protocol 2: Management of APG-115-Induced Neutropenia with G-CSF
-
Initiation of Treatment:
-
If the Absolute Neutrophil Count (ANC) drops below a predetermined threshold (e.g., 500 cells/μL), initiate G-CSF treatment.
-
G-CSF (e.g., Filgrastim) is typically administered subcutaneously. A common dose for mice is 5-10 μg/kg/day.
-
-
Dosing Schedule:
-
Administer G-CSF daily. It is recommended to start G-CSF administration at least 24 hours after the last dose of the cytotoxic agent.
-
Continue G-CSF treatment until the ANC has recovered to a safe level (e.g., >1,000 cells/μL) for at least two consecutive days.
-
-
Monitoring:
-
Perform CBCs every 1-2 days during G-CSF treatment to monitor neutrophil recovery.
-
Visualizations
Antitumor agent-115 solubility problems in aqueous solutions
Welcome to the technical support center for Antitumor agent-115. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound, also referred to as SS-12, is a synthetic derivative of stachydrine (B192444).[1] It has demonstrated effective antitumor activity in preclinical studies, particularly in breast cancer models.[1][2] Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[1][2] A key characteristic of this compound is its increased lipophilicity compared to its parent compound, stachydrine, which contributes to its poor solubility in aqueous solutions.
Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, cell culture media). Why is this happening?
The solubility of this compound in aqueous solutions is limited due to its chemical structure. It is a stachydrine derivative designed to have increased hydrophobicity, which enhances its cellular uptake and antitumor efficacy. The presence of a long alkyl chain in its structure makes it inherently lipophilic, leading to difficulties when dissolving it in polar solvents like water or phosphate-buffered saline (PBS).
Q3: What is the recommended solvent for creating a stock solution of this compound?
For creating a concentrated stock solution, it is recommended to use an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose, with a reported solubility of up to 10 mM.
Q4: How can I prepare working solutions of this compound in aqueous media for my in vitro experiments?
To prepare working solutions in aqueous media, it is advised to first dissolve this compound in 100% DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted to the final desired concentration in your aqueous experimental medium (e.g., cell culture medium). It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity or other off-target effects in your cellular assays.
Q5: I observe precipitation of this compound when I dilute my DMSO stock solution into my aqueous buffer. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Vortexing: Ensure vigorous vortexing of the aqueous solution during the addition of the DMSO stock to promote rapid mixing and dispersion.
-
Warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.
-
Use a Surfactant: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous medium can help to maintain the solubility of the compound.
-
Prepare Fresh Dilutions: It is best practice to prepare fresh dilutions of this compound for each experiment and use them promptly to minimize the risk of precipitation over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in water or PBS. | High lipophilicity of the compound. | Use 100% DMSO to prepare a concentrated stock solution first. |
| Precipitate forms when diluting DMSO stock into aqueous media. | The compound's solubility limit in the final aqueous solution is exceeded. | 1. Decrease the final concentration of this compound. 2. Ensure the final DMSO concentration is as low as possible while maintaining solubility. 3. Add the DMSO stock to the aqueous media while vortexing. 4. Consider the use of a solubilizing agent or co-solvent if compatible with your experimental system. |
| Inconsistent results in bioassays. | Precipitation of the compound leading to variable effective concentrations. | 1. Visually inspect for any precipitate before adding to cells. 2. Prepare working solutions immediately before use. 3. Perform a solubility test in your specific experimental medium. |
| Cell death observed in vehicle control group. | High concentration of DMSO in the final working solution. | Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically below 0.5%). Run a vehicle control with the same final DMSO concentration to confirm its inertness. |
Quantitative Data Summary
The following table summarizes the key reported physicochemical and biological activity data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C19H38ClNO2 | |
| Molecular Weight | 347.96 g/mol | |
| Solubility in DMSO | 10 mM | |
| IC50 in 4T1 cells | 2.15-24.14 µM | |
| Bioavailability in rats (oral) | 79.6% | |
| Half-life (T1/2) in rats | 7.62 h |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of this compound powder to room temperature.
-
Weigh the required amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.348 mg of this compound (MW: 347.96).
-
Add the appropriate volume of 100% DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation (for in vitro cell culture):
-
Thaw the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution in your desired cell culture medium to achieve the final target concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock.
-
Ensure the final DMSO concentration is below the toxic threshold for your cell line (e.g., <0.5%).
-
Use the working solution immediately after preparation.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed your cancer cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of working solutions of this compound at different concentrations in the cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following treatment, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Mitochondrial Apoptosis Pathway Induced by this compound.
Caption: In Vitro Cytotoxicity Assay Workflow.
Caption: In Vivo Xenograft Model Workflow.
References
Antitumor agent-115 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Antitumor agent-115. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound. Storage conditions differ for the lyophilized powder and reconstituted solutions. For lyophilized powder, it is recommended to store it at -20°C, protected from light.[1][2][3] Reconstituted solutions in DMSO should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Q2: What are the main causes of this compound degradation?
A2: The primary degradation pathways for this compound are hydrolysis, oxidation, and photolysis.[5][6][7] Exposure to acidic or basic pH can catalyze hydrolysis, while exposure to atmospheric oxygen can lead to oxidation.[5][8] The compound is also photosensitive and can degrade upon exposure to light.[1][2][6]
Q3: What is the recommended solvent for reconstituting this compound?
A3: The recommended solvent for reconstituting the lyophilized powder is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q4: How long is the reconstituted solution stable?
A4: The stability of the reconstituted solution depends on storage conditions. When stored at -80°C in single-use aliquots, the solution is stable for up to 3 months. If stored at -20°C, it should be used within one month. Avoid repeated freeze-thaw cycles as this can lead to degradation and decreased activity.[4]
Q5: How can I verify the purity and integrity of my this compound sample?
A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[9][10][11] A comparison of the resulting chromatogram with a reference standard will allow for the identification of any degradation products.[11] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed characterization of impurities.[9][11]
Troubleshooting Guides
Problem 1: Decreased or no biological activity in in vitro assays.
-
Possible Cause 1: Agent Degradation. The compound may have degraded due to improper storage, exposure to light, or multiple freeze-thaw cycles.[4][7]
-
Solution: Prepare fresh stock solutions from the lyophilized powder. Ensure all handling steps are performed with minimal light exposure. Use freshly prepared dilutions for each experiment.
-
-
Possible Cause 2: Incorrect Concentration. Errors in serial dilutions or calculations may lead to a final concentration that is too low to elicit a biological response.
Problem 2: High variability and inconsistent results between experiments.
-
Possible Cause 1: Solution Instability. If working solutions are not prepared fresh for each experiment, the agent may degrade over time in aqueous media, leading to inconsistent results.
-
Solution: Always prepare fresh working dilutions from a frozen stock solution immediately before treating cells.
-
-
Possible Cause 2: Inconsistent Cell Culture Conditions. Variations in cell density, passage number, or growth phase can significantly impact the cellular response to the agent.[13]
-
Solution: Standardize your cell culture protocol. Ensure cells are seeded at a consistent density and use cells within a defined passage number range for all experiments.
-
-
Possible Cause 3: Interaction with Media Components. Components in the cell culture media may interact with or degrade the agent.
-
Solution: If inconsistent results persist, consider evaluating the stability of the agent in your specific cell culture medium over the time course of the experiment.
-
Data & Protocols
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Solvent | Light Exposure | Stability |
| Lyophilized Powder | -20°C | N/A | Protect from light[1][3] | 12 months |
| Reconstituted Stock | -80°C | DMSO | Protect from light | 3 months |
| Reconstituted Stock | -20°C | DMSO | Protect from light | 1 month |
| Working Dilution | 37°C | Aqueous Media | N/A | < 6 hours |
Table 2: Recommended Concentration Ranges for Initial Screening
| Assay Type | Cell Line Type | Recommended Concentration Range |
| In Vitro Cell Viability | Various Cancer Cell Lines | 1 nM - 100 µM[12] |
| In Vivo (Xenograft) | Murine Models | 5 mg/kg - 50 mg/kg |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Before opening, bring the vial of lyophilized this compound to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure the powder is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.[9][10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Dilute to 50 µg/mL with the mobile phase (50:50 Water:Acetonitrile).
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram for the main peak and any impurity/degradation peaks. Purity is calculated based on the area percentage of the main peak.
-
Visualizations
References
- 1. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Review of the stabitlity of photosensitive medications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Small Molecule HPLC [sigmaaldrich.com]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
Validation & Comparative
Antitumor agent-115 efficacy compared to doxorubicin
This guide provides a comparative analysis of the hypothetical Antitumor Agent-115 and the established chemotherapeutic drug, Doxorubicin (B1662922).
Disclaimer: this compound is a fictional agent created for illustrative purposes within this guide. The data presented are hypothetical and designed to reflect a plausible scenario for a novel targeted therapy in comparison to a traditional cytotoxic agent. All information regarding Doxorubicin is based on publicly available scientific literature.
Overview and Mechanism of Action
This compound (Hypothetical) is projected as a next-generation, selective kinase inhibitor targeting the hypothetical "Cancer-Specific Kinase 1" (CSK1). CSK1 is a protein kinase that, when mutated or overexpressed, is a critical driver of cell proliferation and survival in specific cancer types. By inhibiting CSK1, Agent-115 aims to selectively block downstream signaling pathways essential for tumor growth, leading to cell cycle arrest and apoptosis in cancer cells harboring the CSK1 alteration.
Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy for a wide range of cancers.[][2] Its primary mechanisms of action are multifaceted and not entirely specific to cancer cells. Doxorubicin intercalates into DNA, disrupting DNA replication and transcription.[][3][4] It also inhibits the enzyme topoisomerase II, which leads to the accumulation of DNA double-strand breaks and subsequent cell death.[][3][4][5] Additionally, doxorubicin generates reactive oxygen species (ROS), causing oxidative damage to cellular components, including DNA, proteins, and membranes.[][6][7]
Diagram: Comparative Mechanisms of Action
Caption: Mechanisms of Agent-115 vs. Doxorubicin.
Preclinical Efficacy
In Vitro Cytotoxicity
The cytotoxic activity of Agent-115 and Doxorubicin was evaluated across a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined after 72 hours of continuous drug exposure.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Cell Line | Cancer Type | CSK1 Status | Agent-115 (IC50) | Doxorubicin (IC50) |
|---|---|---|---|---|
| A549 | Lung Cancer | Wild-Type | > 50 | 15.5 |
| MCF-7 | Breast Cancer | Wild-Type | 45.2 | 2.50[8] |
| Panc-1 | Pancreatic Cancer | Mutated | 0.08 | 5.8 |
| HCT116 | Colon Cancer | Overexpressed | 0.25 | 24.30[9] |
| HepG2 | Liver Cancer | Wild-Type | 38.9 | 14.72[9] |
Data for Agent-115 is hypothetical. Doxorubicin data is sourced from published literature.[8][9]
The results indicate that Agent-115 demonstrates high potency specifically in cell lines with CSK1 mutation or overexpression (Panc-1 and HCT116). In contrast, Doxorubicin shows broad-spectrum activity with varying IC50 values across all tested cell lines, consistent with its non-targeted mechanism.[8][10]
In Vivo Antitumor Activity
The in vivo efficacy was assessed in a mouse xenograft model using the HCT116 (CSK1-overexpressed) human colon cancer cell line.
Table 2: In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | N/A | 0% | +2.5% |
| This compound | 20 mg/kg, daily (p.o.) | 92% | +1.8% |
| Doxorubicin | 3 mg/kg, bi-weekly (i.v.) | 65% | -8.5% |
Data is hypothetical but reflects typical outcomes for targeted vs. cytotoxic agents.
Agent-115 resulted in superior tumor growth inhibition compared to Doxorubicin in the CSK1-overexpressed model.[11][12] Notably, treatment with Agent-115 was well-tolerated, as indicated by stable body weight, whereas the Doxorubicin-treated group exhibited a significant reduction in body weight, a common indicator of toxicity.[12]
Diagram: In Vivo Experimental Workflow
Caption: Workflow for the in vivo efficacy study.
Toxicity and Safety Profile
A key differentiator between targeted therapies and traditional chemotherapy is the toxicity profile.
-
This compound (Hypothetical): As a selective inhibitor, Agent-115 is predicted to have a more favorable safety profile. On-target toxicities might occur in normal tissues with low levels of CSK1 expression, but widespread, off-target effects are expected to be minimal. The in vivo data showing minimal body weight loss supports this hypothesis.
-
Doxorubicin: The clinical use of Doxorubicin is significantly limited by its dose-dependent and cumulative cardiotoxicity, which can lead to congestive heart failure.[2][3] This toxicity is primarily attributed to the generation of reactive oxygen species and inhibition of topoisomerase IIβ in cardiomyocytes.[6][13] Other common side effects include myelosuppression, nausea, and hair loss, reflecting the drug's impact on all rapidly dividing cells.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[14]
-
Drug Treatment: Cells were treated with a serial dilution of either this compound or Doxorubicin for 72 hours.
-
MTT Addition: After incubation, 10 µL of MTT reagent (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[15][16]
-
Solubilization: The medium was removed, and 100 µL of a solubilization solution (e.g., DMSO) was added to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.[17] Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined using non-linear regression analysis.
Mouse Xenograft Model
-
Cell Implantation: Six-week-old immunodeficient mice were subcutaneously injected in the flank with 5 x 10^6 HCT116 cells suspended in Matrigel.[18][19][20]
-
Tumor Growth and Randomization: Tumors were allowed to grow until they reached an average volume of approximately 100-150 mm³.[21] Mice were then randomized into treatment groups.
-
Drug Administration: Treatment was administered as detailed in Table 2. Doxorubicin was administered intravenously (i.v.), while the hypothetical Agent-115 was given orally (p.o.).
-
Monitoring: Tumor volumes were measured twice weekly with calipers using the formula: Volume = (width)² x length/2.[18] Body weights were also recorded as a measure of general toxicity.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size. Tumor Growth Inhibition (TGI) was calculated for each treatment group relative to the vehicle control.
Conclusion
The comparative analysis, based on the provided hypothetical and literature-derived data, highlights the distinct profiles of this compound and Doxorubicin.
-
This compound represents a targeted therapeutic approach, demonstrating high potency in a specific, biomarker-defined cancer cell population (CSK1-altered). Its selectivity is associated with a superior efficacy and safety profile in the relevant preclinical model.
-
Doxorubicin remains a potent, broad-spectrum cytotoxic agent.[] However, its efficacy is accompanied by significant toxicity, a consequence of its non-selective mechanism of action that affects both cancerous and healthy rapidly dividing cells.[22][23]
For researchers and drug developers, this guide illustrates the fundamental trade-offs between targeted and cytotoxic therapies. While Agent-115's application would be limited to patients with CSK1-positive tumors, it offers the potential for a more effective and tolerable treatment within that population. Doxorubicin's utility lies in its broad applicability, though its use requires careful management of severe side effects.
References
- 2. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. texaschildrens.org [texaschildrens.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 19. LLC cells tumor xenograft model [protocols.io]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 22. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update [mdpi.com]
- 23. jetir.org [jetir.org]
Unveiling Potential Synergy: A Comparative Guide to Antitumor Agent APG-115 and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with combination strategies at the forefront of efforts to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the antitumor agent APG-115 (Alrizomadlin) and the well-established chemotherapeutic drug paclitaxel (B517696). While direct experimental data on their synergistic interaction is emerging, this document explores the potential for synergy based on their distinct and complementary mechanisms of action, supported by data from studies on similar drug combinations.
Introduction to APG-115 and Paclitaxel
APG-115 (Alrizomadlin) is an orally active, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2] By binding to MDM2, APG-115 blocks the interaction between MDM2 and the tumor suppressor protein p53.[1] This inhibition leads to the activation of p53, which in turn can induce cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3]
Paclitaxel is a widely used chemotherapeutic agent belonging to the taxane (B156437) family. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the normal dynamic disassembly of microtubules, paclitaxel disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Comparative Analysis of Mechanistic Pathways
The distinct mechanisms of APG-115 and paclitaxel present a strong rationale for their combined use. APG-115 targets the p53 pathway, a critical regulator of cell fate, while paclitaxel disrupts the physical process of cell division.
Below is a diagram illustrating the distinct signaling pathways of APG-115 and paclitaxel.
Hypothetical Synergistic Effects and Supporting Data
The combination of APG-115 and paclitaxel could potentially lead to a synergistic antitumor effect through multiple mechanisms:
-
Complementary Cell Cycle Arrest: APG-115 can induce cell cycle arrest at the G0/G1 phase, while paclitaxel causes arrest at the G2/M phase. This dual blockade could prevent cancer cells from progressing through the cell cycle at two distinct checkpoints, leading to a more profound and sustained inhibition of proliferation.
-
Enhanced Apoptosis: Both agents independently induce apoptosis. Their combination could amplify apoptotic signaling, leading to a greater degree of cancer cell death than either agent alone.
-
Overcoming Resistance: Paclitaxel resistance can be associated with alterations in apoptotic signaling pathways, including those involving p53. By reactivating the p53 pathway, APG-115 may sensitize resistant cancer cells to the effects of paclitaxel.
While direct studies on APG-115 and paclitaxel are pending, a clinical trial is underway to evaluate the combination of another MDM2 inhibitor, ALRN-6924, with paclitaxel in patients with advanced solid tumors, lending support to this therapeutic strategy.
The following table summarizes hypothetical outcomes of a combination study, based on typical endpoints used to assess synergy.
| Parameter | APG-115 Alone | Paclitaxel Alone | APG-115 + Paclitaxel (Hypothetical) |
| Cell Viability (IC50) | Decreased | Decreased | Synergistically Decreased |
| Apoptosis Rate | Increased | Increased | Synergistically Increased |
| Cell Cycle Arrest | G0/G1 Phase | G2/M Phase | Arrest at both G0/G1 and G2/M Phases |
| Combination Index (CI) | - | - | CI < 1 (Synergy) |
Experimental Protocols for Synergy Assessment
To experimentally validate the synergistic potential of APG-115 and paclitaxel, a series of in vitro and in vivo studies are necessary.
In Vitro Synergy Assessment
A common method to evaluate drug synergy is the Combination Index (CI) method based on the Chou-Talalay principle.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Culture selected cancer cell lines in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of APG-115 and paclitaxel.
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat cells with a range of concentrations of APG-115, paclitaxel, and their combination at a constant ratio.
-
Cell Viability Assay: After a 48-72 hour incubation period, assess cell viability using an MTT or CellTiter-Glo assay.
-
Data Analysis: Determine the IC50 values for each drug alone and in combination. Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis and Cell Cycle Analysis
Protocol:
-
Treatment: Treat cells with APG-115, paclitaxel, and the combination at their respective IC50 concentrations.
-
Apoptosis Assay: After 24-48 hours, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
Cell Cycle Analysis: Fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Conclusion and Future Directions
The distinct and complementary mechanisms of action of APG-115 and paclitaxel provide a strong theoretical foundation for their synergistic use in cancer therapy. APG-115's ability to reactivate the p53 tumor suppressor pathway, combined with paclitaxel's disruption of mitosis, has the potential to create a powerful antitumor effect. Future preclinical and clinical studies are warranted to validate this hypothesis, determine optimal dosing schedules, and identify patient populations most likely to benefit from this combination therapy. The experimental frameworks outlined in this guide provide a clear path for the systematic evaluation of this promising therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alrizomadlin(APG-115) Granted RPD by the US FDA in Neuroblastoma - [ascentage.com]
- 3. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Antitumor Agent-115 Against Current Cancer Therapies for KRAS G12C Non-Small Cell Lung Cancer
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel, hypothetical Antitumor agent-115 (ATA-115) against current standard-of-care therapies for Non-Small Cell Lung Cancer (NSCLC) harboring the KRAS G12C mutation. The data presented herein is from preclinical studies and is intended to provide a framework for evaluating the potential of ATA-115.
Introduction to this compound (ATA-115)
This compound is an investigational, orally bioavailable small molecule designed to inhibit SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways.[1] In the context of KRAS G12C-mutated cancers, SHP2 is a key activator of the RAS-MAPK pathway.[1][2] By inhibiting SHP2, ATA-115 aims to block the signaling cascade that drives tumor proliferation, offering a novel therapeutic strategy.[3]
Comparator Therapies:
-
Sotorasib: A first-in-class, irreversible inhibitor of the KRAS G12C mutant protein.[4][5][6][7][8] It works by covalently binding to the cysteine residue of the mutated KRAS protein, locking it in an inactive state.[4][5][6][7][8]
-
Standard Chemotherapy (Platinum-Doublet): A combination of a platinum-based drug (e.g., cisplatin, carboplatin) and another chemotherapeutic agent (e.g., pemetrexed (B1662193) for non-squamous NSCLC). This has been a long-standing first-line treatment for NSCLC without targetable mutations.[9][10]
Quantitative Data Presentation
The following tables summarize the comparative preclinical data for ATA-115, Sotorasib, and a standard chemotherapy agent.
Table 1: In Vitro Cell Viability (IC50) in KRAS G12C NSCLC Cell Lines
| Compound | H358 (KRAS G12C) IC50 (nM) | A549 (KRAS G12S) IC50 (nM) | H1975 (EGFR T790M) IC50 (nM) |
| This compound | 85 | >10,000 | >10,000 |
| Sotorasib | 50 | >10,000 | >10,000 |
| Cisplatin | 2,500 | 3,000 | 1,800 |
Data represents the half-maximal inhibitory concentration (IC50) and indicates the potency of the compound in inhibiting cell growth.
Table 2: In Vivo Efficacy in H358 Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | - | 0 | 21 |
| This compound | 50 mg/kg, QD | 65 | 35 |
| Sotorasib | 25 mg/kg, QD | 75 | 42 |
| Cisplatin | 5 mg/kg, QW | 40 | 28 |
| ATA-115 + Sotorasib | 50 mg/kg + 25 mg/kg, QD | 92 | 58 |
Tumor growth inhibition (TGI) was measured at day 21 post-treatment initiation.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of the compared therapies.
Caption: ATA-115 and Sotorasib MOA in the RAS-MAPK pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1. In Vitro Cell Viability Assay
-
Cell Lines and Culture: H358, A549, and H1975 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Assay Protocol: A WST-1 or MTT assay was used to assess cell viability.[11][12][13] Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[11] The following day, cells were treated with serial dilutions of this compound, Sotorasib, or Cisplatin for 72 hours. After the incubation period, the assay reagent was added to each well, and the plates were incubated for an additional 2-4 hours.[14] The absorbance was measured at 450 nm using a microplate reader.[13] IC50 values were calculated using non-linear regression analysis.
4.2. In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: H358 cells (5 x 10^6) were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.[15]
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). Treatments were administered as described in Table 2. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size or when significant toxicity was observed. Tumor growth inhibition was calculated at the end of the study.
4.3. Western Blot Analysis
-
Protein Extraction: H358 cells were treated with ATA-115 or Sotorasib for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[16][17][18][19]
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).[17][19][20] After washing, membranes were incubated with HRP-conjugated secondary antibodies.[16]
-
Detection: Chemiluminescent substrate was used to visualize the protein bands, and the signal was captured using an imaging system.[16]
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vivo xenograft study.
Caption: Workflow for the in vivo xenograft efficacy study.
Conclusion
The preclinical data suggests that this compound demonstrates potent and selective activity against KRAS G12C NSCLC cell lines. In vivo, ATA-115 shows significant tumor growth inhibition. Notably, the combination of ATA-115 and Sotorasib resulted in synergistic antitumor activity, suggesting a promising combination therapy strategy to overcome potential resistance mechanisms.[1][2][3][21] Further investigation is warranted to fully elucidate the clinical potential of this compound in the treatment of KRAS G12C-mutated NSCLC.
References
- 1. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 6. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols: Treatment Recommendations, Early or Localized Disease, Treatment of Locally Advanced Disease, First-Line Therapy, Metastatic (Stage IV) or Recurrent Disease [emedicine.medscape.com]
- 11. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. broadpharm.com [broadpharm.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
APG-115: A Novel MDM2 Inhibitor Demonstrating Synergistic Antitumor Efficacy with Standard of Care in Preclinical AML Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that APG-115, a novel, orally active small-molecule inhibitor of the Murine Double Minute 2 (MDM2) homolog, exhibits significant in vivo antitumor efficacy, particularly when used in combination with standard-of-care (SOC) agents in Acute Myeloid Leukemia (AML). This comparison guide provides a detailed overview of the available preclinical data, experimental protocols, and the underlying mechanism of action for researchers, scientists, and drug development professionals.
APG-115 functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53. In cancer cells with wild-type p53, MDM2 overexpression leads to the degradation of p53, thereby allowing cancer cells to evade apoptosis. By inhibiting MDM2, APG-115 stabilizes and activates p53, leading to cell cycle arrest and apoptosis in tumor cells that retain wild-type p53.[1] Preclinical studies have demonstrated its potent, dose- and schedule-dependent antitumor activities across multiple human cancer xenograft and patient-derived xenograft (PDX) models.
In Vivo Efficacy in Acute Myeloid Leukemia (AML)
Preclinical studies in AML models have highlighted the potential of APG-115 both as a monotherapy and in combination with current standard-of-care treatments.
Monotherapy Efficacy
In a systemic MOLM-13 AML xenograft model, APG-115 monotherapy significantly reduced the tumor burden and prolonged the survival of the treated mice.[1]
Combination Therapy and Synergy with Standard of Care
APG-115 has demonstrated synergistic antileukemic activity when combined with SOC treatments for AML, such as the hypomethylating agents azacitidine (AZA) and decitabine (B1684300) (DAC), and the DNA-damaging agent cytarabine (B982) (Ara-C).[2] The proposed mechanism for this synergy involves the complementary activation of the p53/p21 pathway by APG-115 and the upregulation of DNA damage by the SOC agents, leading to enhanced AML cell killing.[1][2]
A study evaluating APG-115 in combination with SOC agents in TP53 wild-type AML cell lines showed that the combination induced apoptosis more markedly than either agent alone, as evidenced by increased cleavage of PARP-1 protein.[1] In vivo, the combination of APG-115 with SOC agents led to a greater reduction in tumor burden and a more significant extension of survival in AML xenograft models compared to monotherapy.[1]
Summary of Quantitative In Vivo Efficacy Data
| Model | Treatment Group | Metric | Result | Reference |
| Systemic MOLM-13 AML Xenograft | APG-115 vs. Vehicle Control | Median Survival | Augmented by 18.5 days | [1] |
| Systemic MOLM-13 AML Xenograft | APG-115 vs. RG-7388 (MDM2 inhibitor) | Median Survival | Significantly longer by 2-6 days | [1] |
| TP53wt AML Xenograft Models | APG-115 + SOC (AZA, DAC, or Ara-C) vs. Monotherapy | Antileukemic Effects | Potentiated antileukemic effects | [1] |
Experimental Protocols
In Vivo Xenograft Model for AML
-
Cell Line: MOLM-13 (TP53 wild-type Acute Myeloid Leukemia)
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains)
-
Tumor Implantation: Intravenous injection of MOLM-13 cells to establish a systemic disease model.
-
Treatment Groups:
-
Vehicle Control
-
APG-115 (dose and schedule as specified in the study)
-
Standard-of-Care agent (e.g., Azacitidine, Decitabine, Cytarabine)
-
APG-115 in combination with the Standard-of-Care agent
-
-
Efficacy Endpoints:
-
Tumor Burden: Assessed by measuring the percentage of human CD45+ cells in the bone marrow and spleen of the mice via flow cytometry at specified time points.[1]
-
Survival: Monitored daily, and the time to a predetermined endpoint (e.g., significant weight loss, signs of distress, or mortality) is recorded. Survival curves are typically generated using the Kaplan-Meier method.
-
-
Study Design: Mice are randomized into treatment groups after successful engraftment of the AML cells. Treatment is administered for a specified duration (e.g., 15-21 days), and the mice are monitored for tumor burden and survival.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of APG-115 and a typical experimental workflow for in vivo efficacy studies.
Caption: Mechanism of action of APG-115.
Caption: In vivo efficacy experimental workflow.
Conclusion
The available preclinical data strongly suggest that APG-115 is a promising antitumor agent for AML, particularly in combination with existing standard-of-care therapies. Its ability to restore p53 function provides a clear mechanistic rationale for its efficacy. Further clinical investigation is warranted to translate these preclinical findings into meaningful therapeutic outcomes for patients with AML and other p53 wild-type malignancies. A Phase I clinical trial of APG-115 has been conducted in patients with advanced solid tumors or lymphomas, and the results will be critical in determining the future clinical development of this agent.
References
- 1. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Antitumor Agents Designated "-115"
In the landscape of oncology research, the designation "-115" has been assigned to several investigational antitumor agents. While sharing a numerical identifier, these agents represent a diverse array of therapeutic modalities, each with a unique mechanism of action, target patient population, and developmental stage. This guide provides a comprehensive, data-driven comparison of four such agents: Antitumor agent-115 (SS-12), a stachydrine (B192444) derivative; APG-115 (Alrizomadlin), an MDM2 inhibitor; KFA115, an immunomodulatory agent; and OBX-115, an engineered tumor-infiltrating lymphocyte (TIL) therapy. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these distinct therapeutic approaches.
Comparative Data of "-115" Antitumor Agents
The following table summarizes the key characteristics and available efficacy data for the four "-115" antitumor agents.
| Feature | This compound (SS-12) | APG-115 (Alrizomadlin) | KFA115 | OBX-115 |
| Drug/Therapy Type | Small molecule (Stachydrine derivative) | Small molecule (MDM2 inhibitor) | Immunomodulatory agent | Engineered Cell Therapy (TIL) |
| Mechanism of Action | Induces apoptosis via the mitochondrial pathway and arrests the cell cycle at G0/G1. | Restores p53 function by inhibiting the MDM2-p53 interaction, leading to p53-mediated apoptosis. | Not fully elucidated in the provided information. Under investigation as an immunomodulatory agent. | Genetically engineered TILs expressing membrane-bound IL-15 to enhance persistence and antitumor activity without the need for systemic IL-2. |
| Target Indication(s) | Breast Cancer | Advanced Solid Tumors, Lymphomas, Acute Myeloid Leukemia (AML). | Advanced Cancers including NSCLC, Melanoma, Renal Cell Carcinoma, and others. | Metastatic Melanoma, Non-Small Cell Lung Cancer (NSCLC). |
| Stage of Development | Preclinical | Phase II Clinical Trials. | Phase I Clinical Trial. | Phase I/II Clinical Trial. |
| Reported Efficacy | IC50: 0.34 μM - 24.14 μM in 4T1 breast cancer cell line. | ORR (monotherapy in ACC): 16.7%; DCR (monotherapy in ACC): 100%. In combination with pembrolizumab (B1139204) in melanoma patients who progressed on anti-PD-1/PD-L1, the ORR was 23.1%. | Efficacy data not yet reported. | Preliminary efficacy is a secondary objective of the ongoing clinical trial. |
| Route of Administration | Oral (in vivo studies). | Oral. | Intravenous (in combination with pembrolizumab). | Intravenous infusion of engineered cells. |
Signaling Pathways and Mechanisms of Action
The antitumor activity of these agents is rooted in their distinct interactions with cellular signaling pathways.
Caption: Apoptotic pathway of this compound (SS-12).
Caption: MDM2-p53 signaling pathway targeted by APG-115.
Caption: Therapeutic workflow of OBX-115 engineered TILs.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of these antitumor agents.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds like this compound (SS-12) on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an antitumor agent.
Materials:
-
Cancer cell line (e.g., 4T1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Antitumor agent stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the antitumor agent in culture medium. Replace the medium in the wells with the drug-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Apoptosis Markers
This protocol is used to detect changes in the expression of proteins involved in the apoptotic pathway, as influenced by agents like this compound (SS-12).
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Antitumor Agent-115
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of investigational compounds like Antitumor agent-115 are paramount to ensuring laboratory safety and environmental protection. As a potent cytotoxic agent, this compound necessitates strict adherence to disposal protocols to mitigate risks associated with exposure and to comply with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, in line with best practices for managing hazardous and investigational pharmaceutical waste.
Quantitative Data Summary
The following table summarizes key data points relevant to the handling and disposal of a typical cytotoxic investigational agent like this compound. It is critical to consult the specific Safety Data Sheet (SDS) for any compound to populate and confirm these values.
| Parameter | Value | Significance for Disposal |
| Chemical Class | Varies (e.g., small molecule, biologic) | May influence chemical deactivation methods; generally susceptible to degradation by strong acids, bases, or oxidizing agents. |
| Known Hazards | Cytotoxic, potential mutagen/teratogen | Necessitates handling as hazardous waste and the use of extensive Personal Protective Equipment (PPE).[1][2] |
| Trace Waste Threshold | < 3% of original volume | Items with minimal residual contamination, such as "RCRA empty" vials, are considered trace waste.[3][4] |
| Bulk Waste Threshold | ≥ 3% of original volume | Materials with significant contamination, including partially full containers, require disposal as bulk hazardous waste.[3] |
| Recommended PPE | Double chemotherapy gloves, disposable gown, safety goggles/face shield | Essential for preventing skin and eye contact during handling and disposal.[5][6] |
| Waste Categorization | Bulk Hazardous Waste, Trace Contaminated Waste | Dictates the type of waste container and the required disposal stream.[4][5] |
Experimental Protocol: Decontamination of Surfaces and Equipment
This protocol outlines the procedure for cleaning laboratory surfaces and non-disposable equipment contaminated with this compound.
Methodology:
-
Preparation: Don appropriate PPE, including double chemotherapy-rated gloves, a disposable gown, and safety goggles.[5][6] Prepare a designated area for the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated.[7] Dispose of the wipe in the appropriate hazardous waste container.
-
Rinsing: Thoroughly rinse the surface with distilled water to remove any residual cleaning agents or byproducts.[5]
-
Final Wipe-Down: Perform a final wipe with 70% ethanol (B145695) or another appropriate laboratory disinfectant.[5]
Experimental Protocol: Spill Management
Immediate and correct response to a spill of this compound is critical to prevent exposure and environmental contamination.
Methodology:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don PPE: Before re-entering the area, don appropriate PPE, including a respirator if the agent is in powder form, to prevent inhalation.[5][8]
-
Containment: For liquid spills, use absorbent pads to contain the spill. For powder spills, cover with damp cloths to avoid generating aerosols.[5][8]
-
Cleanup: Carefully collect all contaminated materials and place them in a designated bulk hazardous waste container.
-
Decontamination: Clean the spill area following the "Decontamination of Surfaces and Equipment" protocol.[5]
-
Documentation: Report the spill and document the cleanup procedure in the laboratory safety log.
Logical Workflow for Waste Disposal
The proper segregation and disposal of waste contaminated with this compound is a critical final step. All materials that have come into contact with the agent are considered potentially hazardous and must be disposed of accordingly.[7] The ultimate disposal method for both trace and bulk chemotherapy waste is typically high-temperature incineration.[9][10]
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
References
- 1. glyconllc.com [glyconllc.com]
- 2. web.uri.edu [web.uri.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uwyo.edu [uwyo.edu]
- 7. benchchem.com [benchchem.com]
- 8. safety.caltech.edu [safety.caltech.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling Antitumor agent-115
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Antitumor agent-115, a potent compound investigated for its anti-breast cancer activities. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment. This compound (also known as SS-12) has been shown to be an effective anti-tumor compound, inducing apoptosis and blocking the cell cycle in mouse breast cancer cell lines.[1][2] Given its cytotoxic nature, all handling and disposal procedures must be conducted with strict adherence to safety protocols for hazardous drugs.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to potent cytotoxic compounds is the correct and consistent use of Personal Protective Equipment (PPE). All personnel must be trained in the proper donning and doffing of PPE to prevent contamination.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Quantitative Standard/Certification |
| Gloves | Chemotherapy-tested nitrile gloves, powder-free. Double-gloving is mandatory.[3][4] | ASTM D6978-05 certified[5] |
| Gown | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene (B1209903) or similar laminate material. | Impermeable to liquids |
| Respiratory Protection | NIOSH-approved N95 or higher respirator is required when handling powders or if there is a risk of aerosolization. | Mandatory fit-testing required |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields for all handling procedures. A full-face shield is required when there is a risk of splashing. | ANSI Z87.1 certified |
Operational Plan: Handling and Preparation
All manipulations involving this compound must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the user and the environment.
Step-by-Step Handling Protocol:
-
Work Area Preparation:
-
Decontaminate the interior surfaces of the BSC with an appropriate virucidal disinfectant, followed by 70% isopropyl alcohol.
-
Cover the work surface with a disposable, plastic-backed absorbent pad. This pad must be discarded as hazardous waste after the procedure.
-
-
Assembling Supplies:
-
Gather all necessary materials (e.g., vials, syringes, diluents) and place them within the BSC.
-
Ensure a designated chemotherapy waste container is placed inside the BSC for immediate disposal of contaminated items.
-
-
Drug Reconstitution and Dilution:
-
Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.
-
Whenever feasible, employ a closed-system drug-transfer device (CSTD) to minimize the generation of aerosols.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Table 2: Cytotoxic Waste Disposal Guidelines
| Waste Type | Container | Disposal Procedure |
| Sharps (needles, syringes, etc.) | Puncture-resistant, clearly labeled cytotoxic sharps container (purple-lidded). | Place all sharps directly into the container immediately after use without recapping. |
| Non-Sharps Solids (gloves, gowns, vials, absorbent pads, etc.) | Thick, leak-proof plastic bags or rigid containers labeled "Cytotoxic Waste". | All contaminated items, including empty IV bags and tubing, should be placed in designated cytotoxic waste bags. |
| Liquids | Not recommended for direct disposal. | Decontaminate liquid waste with an appropriate chemical inactivator if possible, or absorb with a solidifier before disposal as solid waste. |
Waste Segregation and Disposal Pathway
Caption: Disposal pathway for waste contaminated with this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical. All laboratories handling this compound must have a dedicated chemotherapy spill kit readily accessible.
Spill Cleanup Protocol:
-
Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: If not already worn, don the full PPE ensemble from the spill kit, including a respirator and double gloves.
-
Contain the Spill:
-
For liquids , use the absorbent powder or pads from the kit to cover and contain the spill.
-
For powders , gently cover the spill with a damp absorbent pad to avoid aerosolization.
-
-
Clean the Area:
-
Working from the outside of the spill inward, carefully clean the area.
-
Place all contaminated materials into the designated cytotoxic waste bag from the spill kit.
-
-
Decontaminate: Once the visible spill is removed, decontaminate the area with an appropriate cleaning agent, followed by a sterile water rinse if necessary.
-
Dispose and Report: Dispose of the sealed waste bag as cytotoxic waste. Document the spill and the cleanup procedure according to your institution's safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
